N-(4-hydroxyphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJASRJZSSUOGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403647 | |
| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51767-39-6 | |
| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4-hydroxyphenyl)methanesulfonamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of N-(4-hydroxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical characteristics, provides a putative synthesis protocol, and explores its potential interactions with key cellular signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents.
Core Chemical Properties
This compound is a sulfonamide derivative containing a phenol group. Its chemical structure and core properties are summarized below. While some physical properties have been experimentally determined, others, such as boiling point and density, are based on data from structurally similar compounds or predictive models and should be considered as estimates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [2] |
| CAS Number | 51767-39-6 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 154-156 °C | [3] |
| Boiling Point | Not experimentally determined | - |
| Density | ~1.458 g/cm³ (predicted) | [3] |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar sulfonamide compounds.
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data
-
¹H NMR: A singlet for the methyl protons of the methanesulfonyl group, aromatic protons in the ortho and meta positions on the phenyl ring appearing as doublets, and broad singlets for the hydroxyl and amine protons.
-
¹³C NMR: A signal for the methyl carbon, and distinct signals for the substituted and unsubstituted carbons of the aromatic ring.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Research on related sulfonamide-containing molecules provides insights into the potential biological roles of this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress. Many sulfonamide derivatives have been identified as activators of the Nrf2 pathway.[1] They are thought to function by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.
TGF-β, MAPK, and Akt Signaling Pathways
The Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in numerous diseases, including cancer and fibrosis. Various sulfonamide-containing molecules have been investigated as modulators of these pathways. While no direct evidence exists for this compound, its structural motifs suggest that it could potentially interact with components of these cascades. Further experimental validation is required to determine if it acts as an inhibitor or activator within these pathways.
Future Directions
The information compiled in this guide highlights this compound as a compound with potential for further investigation. Key areas for future research include:
-
Definitive Characterization: Experimental determination of its boiling point, density, solubility in a range of pharmaceutically relevant solvents, and its pKa values.
-
Optimized Synthesis: Development and validation of a high-yield, scalable synthetic protocol.
-
Biological Screening: Comprehensive in vitro and in vivo screening to elucidate its biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects.
-
Mechanism of Action Studies: Detailed investigation into its interactions with the Nrf2, TGF-β, MAPK, and Akt signaling pathways to understand its molecular mechanisms of action.
Conclusion
This compound presents an intriguing scaffold for medicinal chemistry and drug development. While current data is limited, its structural features suggest a potential for interesting biological activities. This technical guide serves as a starting point for researchers, providing a consolidated source of available information and outlining critical areas for future exploration to unlock the full therapeutic potential of this and related sulfonamide compounds.
References
An In-Depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for N-(4-hydroxyphenyl)methanesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The document details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.
Core Synthesis Pathway: Sulfonylation of 4-Aminophenol
The most direct and widely recognized method for the synthesis of this compound involves the sulfonylation of 4-aminophenol with methanesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol attacks the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.
The overall reaction can be summarized as follows:
4-Aminophenol + Methanesulfonyl Chloride → this compound + HCl
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 | White crystalline powder | 123-30-8 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | -32 | Colorless to yellow liquid | 124-63-0 |
| This compound | C₇H₉NO₃S | 187.22 | 154-156[1] | White to off-white solid | 51767-39-6[2][3] |
Experimental Protocol
This protocol is a standard procedure for the synthesis of this compound based on the reaction of 4-aminophenol and methanesulfonyl chloride in the presence of a base.
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Triethylamine (or other suitable base like pyridine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
N-(4-hydroxyphenyl)methanesulfonamide: A Technical Guide for Researchers
CAS Number: 51767-39-6 Synonyms: (4-Hydroxyphenyl)(methylsulfonyl)amine, 4-(Methylsulfonylamino)phenol
This technical guide provides a comprehensive overview of N-(4-hydroxyphenyl)methanesulfonamide, a compound of interest to researchers in drug discovery and development. Due to the limited availability of direct experimental data on this specific molecule, this document summarizes its known properties and provides inferred information based on structurally related compounds. It is intended to serve as a foundational resource for stimulating further investigation.
Chemical and Physical Properties
This compound is a sulfonamide derivative containing a phenol group. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [1][2] |
| Molecular Weight | 187.22 g/mol | [1] |
| Melting Point | 154-156 °C | |
| Density | 1.458 g/cm³ | |
| Appearance | White to off-white solid |
Synthesis
A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activity (Inferred)
Direct studies on the biological activity of this compound are scarce. However, analysis of structurally similar compounds suggests potential areas of interest for biological screening.
| Structurally Related Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) Inhibition | 75 ± 0.83 µmoles | |
| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives | Analgesic | Not specified | [3] |
| 4-substituted phenols | Inhibition of melanin synthesis and tyrosinase activity | Not specified |
Given that this compound is a known impurity of the Class III antiarrhythmic drug Dofetilide, it may have some activity at cardiac ion channels. Dofetilide's primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr).
Potential Mechanism of Action and Signaling Pathways (Hypothetical)
Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. For instance, some sulfonamide derivatives have been shown to modulate pathways involved in inflammation and cell proliferation.
A study on 4-methoxy sulfonyl paeonol, which shares the methanesulfonyl phenol moiety, demonstrated inhibitory effects on the TGF-β1/Smad, PDGF-BB/MAPK, and Akt signaling pathways in the context of liver fibrosis. While this is a different and more complex molecule, a speculative diagram of a potential interaction with the TGF-β pathway is presented below for illustrative purposes. It must be emphasized that this is a hypothetical pathway for this compound.
Caption: Hypothetical inhibition of the TGF-β signaling pathway.
Suggested Experimental Protocols for Biological Screening
For researchers interested in investigating the biological effects of this compound, the following experimental workflows are suggested based on assays performed on related compounds.
Enzyme Inhibition Assay Workflow
This generalized protocol can be adapted for various enzymes, such as acetylcholinesterase or tyrosinase.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound represents a chemical entity with potential for biological activity, inferred from its structural similarity to known bioactive molecules and its status as a pharmaceutical impurity. This guide provides a starting point for researchers by consolidating its known properties and offering hypothetical, yet plausible, avenues for synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound.
References
Elucidation of the Structure of (4-Hydroxyphenyl)(methylsulfonyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (4-Hydroxyphenyl)(methylsulfonyl)amine, a molecule with potential applications in medicinal chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols for its synthesis and characterization, and a summary of expected spectroscopic data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from closely related structures and established principles of organic chemistry to provide a robust framework for its study. Visualizations of the synthetic workflow and the general process of structure elucidation are provided to enhance understanding.
Introduction
(4-Hydroxyphenyl)(methylsulfonyl)amine, also known as N-(4-Hydroxyphenyl)methanesulfonamide or 4-(Methylsulfonylamino)phenol, is an organic compound featuring a phenol, an amine, and a sulfonyl group. Its chemical formula is C₇H₉NO₃S, and its molecular weight is 187.22 g/mol [1]. The presence of the sulfonamide group, a well-known pharmacophore, suggests potential biological activity, such as enzyme inhibition, similar to other sulfonamide-containing compounds[2]. This guide details the necessary steps to synthesize and structurally verify this compound.
Proposed Synthesis
A plausible synthetic route to obtain (4-Hydroxyphenyl)(methylsulfonyl)amine involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is adapted from the synthesis of structurally similar sulfonamides[2].
Experimental Protocol: Synthesis of (4-Hydroxyphenyl)(methylsulfonyl)amine
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.
-
Addition of Base: Add pyridine to the solution with stirring.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained near 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess pyridine. Subsequently, wash with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (4-Hydroxyphenyl)(methylsulfonyl)amine.
Structure Elucidation
The structure of the synthesized compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for (4-Hydroxyphenyl)(methylsulfonyl)amine based on the analysis of its functional groups and data from analogous compounds.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet | 1H | Phenolic -OH |
| ~8.8 - 9.8 | Singlet | 1H | Sulfonamide N-H |
| ~6.8 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~2.9 - 3.1 | Singlet | 3H | Methyl protons (-SO₂CH₃) |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Aromatic C-OH |
| ~130 - 135 | Aromatic C-N |
| ~115 - 125 | Aromatic C-H |
| ~40 - 45 | Methyl Carbon (-SO₂CH₃) |
Table 3: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) and N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |
| 1600 - 1450 | Medium | Aromatic C=C bending |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |
| 1170 - 1150 | Strong | Symmetric SO₂ stretch |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (187.22 g/mol ).
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for (4-Hydroxyphenyl)(methylsulfonyl)amine.
Structure Elucidation Workflow
Caption: General workflow for the structural elucidation of a synthesized compound.
Potential Biological Significance
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of (4-Hydroxyphenyl)(methylsulfonyl)amine. The proposed synthetic protocol is based on established chemical principles, and the expected spectroscopic data provides a benchmark for the characterization of the final product. The visualizations included offer a clear and concise representation of the experimental and analytical workflows. Further investigation into the biological activities of this compound is encouraged, given the therapeutic potential often associated with the sulfonamide functional group.
References
In-Depth Technical Guide to the Spectroscopic Data of 4-(Methylsulfonylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylsulfonylamino)phenol, also known as N-(4-hydroxyphenyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-(Methylsulfonylamino)phenol.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |
| 3550–3200 | O-H stretch (phenol) | Strong, Broad |
| 3400–3250 | N-H stretch (sulfonamide) | Medium |
| 3100–3000 | Aromatic C-H stretch | Medium |
| 1600–1585, 1500–1400 | Aromatic C-C stretch (in-ring) | Medium |
| 1320-1313 | Asymmetric SO₂ stretch | Strong |
| 1155-1143 | Symmetric SO₂ stretch | Strong |
| 914-895 | S-N stretch | Medium |
| 1260-1050 | C-O stretch (phenol) | Strong |
Note: The exact peak positions can vary based on the sample preparation and instrument.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.3-10.2 | Singlet | 1H | SO₂NH |
| ~8.8-9.9 | Singlet | 1H | OH |
| ~6.8-7.5 | Multiplet | 4H | Aromatic protons |
| ~2.9-3.1 | Singlet | 3H | CH ₃ |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C-OH |
| ~130 | C-NHSO₂ |
| ~122 | Aromatic CH |
| ~116 | Aromatic CH |
| ~40 | CH₃ |
Note: Data compiled from publicly available spectra. The exact chemical shifts can vary with the solvent and reference standard used.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 187 | [M]⁺ (Molecular Ion) |
| 108 | [M - SO₂CH₃]⁺ |
| 79 | [SO₂CH₃]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique and energy.
Experimental Protocols
Synthesis of 4-(Methylsulfonylamino)phenol
This protocol describes a general method for the synthesis of sulfonamides from an amine and a sulfonyl chloride, adapted for the preparation of 4-(Methylsulfonylamino)phenol.[2]
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the stirring solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Spectroscopic Analysis Protocol
Instrumentation:
-
FT-IR: Fourier Transform Infrared Spectrometer
-
NMR: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz)
-
MS: Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
Sample Preparation:
-
IR: Samples can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
-
NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a reference standard (e.g., TMS).
-
MS: Dissolve a small amount of the sample in a volatile organic solvent.
Data Acquisition:
-
IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
MS: Obtain the mass spectrum, ensuring appropriate settings for the ionization energy and mass range.
Visualizations
Caption: General workflow for the synthesis and analysis of 4-(Methylsulfonylamino)phenol.
Caption: Workflow for the spectroscopic analysis of 4-(Methylsulfonylamino)phenol.
References
Mechanism of Action of N-(4-hydroxyphenyl)methanesulfonamide: An Overview
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount for its potential therapeutic application. However, based on an extensive review of publicly available scientific literature, there is currently no specific, detailed information on the mechanism of action for N-(4-hydroxyphenyl)methanesulfonamide.
While research exists on structurally related compounds, the distinct biological activities and cellular targets of this compound have not been elucidated. This guide will summarize the known information about closely related molecules to provide a potential framework for future investigation into this compound, while clearly noting the absence of direct evidence for the target compound.
I. Insights from Structurally Related Sulfonamides
Research into sulfonamide derivatives offers a broad perspective on their potential as enzyme inhibitors. The sulfonamide moiety is a key functional group in a variety of therapeutic agents and is known to interact with a range of biological targets.
One study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, a more complex sulfonamide, demonstrated inhibitory activity against several enzymes.[1] While not the same molecule, this suggests that other N-(4-hydroxyphenyl) sulfonamide derivatives could also exhibit enzyme-inhibiting properties. The study found that the parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was the most suitable inhibitor of acetylcholinesterase (AChE) among the tested derivatives, with an IC50 value of 75 ± 0.83 µmoles.[1] Its benzoyloxyphenyl derivative was a more potent inhibitor of lipoxygenase and butyrylcholinesterase.[1]
Table 1: Enzyme Inhibition by a Structurally Related Sulfonamide Derivative [1]
| Compound | Target Enzyme | IC50 (µmoles) |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase | 57 ± 0.97 |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase | 89 ± 0.79 |
It is critical to reiterate that these data are for a related but structurally different compound and should not be directly extrapolated to this compound.
II. Potential Parallels with Acetaminophen Analogs
Another area of relevant research involves acetaminophen (ApAP) analogs that incorporate a sulfonamide group. These studies primarily focus on mitigating the hepatotoxicity of acetaminophen, which is caused by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4] Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics have been synthesized that are non-hepatotoxic while retaining analgesic and antipyretic properties.[2][3][4]
The proposed mechanism of analgesia for these compounds, and for acetaminophen itself, is thought to involve its conversion in the brain to AM404 (N-arachidonoyl-phenolamine). AM404 is believed to exert its effects through the endogenous cannabinoid system via CB1 receptors and by activating the transient receptor potential vanilloid-1 (TRPV1) channel.
Hypothetical Signaling Pathway for Acetaminophen Analogs
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-hydroxyphenyl)methanesulfonamide: A Technical Review of a Potential Pharmacophore
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)methanesulfonamide is a simple sulfonamide derivative of 4-aminophenol. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural motifs—a phenolic hydroxyl group and a sulfonamide moiety—are present in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and a proposed synthetic route. The majority of this review focuses on the potential biological activities and mechanisms of action inferred from structurally related compounds, such as other sulfonamides and phenolic derivatives. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules, providing detailed experimental protocols for key assays and summarizing relevant quantitative data from analogous compounds to guide future research.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial drugs and continuing to be a key component in a variety of modern therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents. Similarly, the phenolic group is a well-recognized pharmacophore, often contributing to antioxidant properties and crucial interactions with biological targets. The combination of these two functionalities in this compound presents a molecule of significant interest for chemical and biological exploration.
This review synthesizes the available information on this compound and extrapolates its potential therapeutic applications by examining the literature on closely related analogs.
Physicochemical Properties
This compound is a white to off-white solid with a melting point of 154-156°C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [2] |
| Molecular Weight | 187.22 g/mol | [2] |
| CAS Number | 51767-39-6 | [3][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 154-156 °C | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a single-step reaction between 4-aminophenol and methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General Experimental Protocol
-
Dissolution: Dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane, tetrahydrofuran) and a base (e.g., triethylamine, 1.2 eq).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If an inert solvent was used, separate the organic layer. If pyridine was the solvent, remove it under reduced pressure.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Mechanisms of Action
Direct biological data for this compound is scarce. However, by examining its structural components and related molecules, we can infer its potential biological activities.
As an Acetaminophen Analog
This compound is structurally related to N-acetyl-p-aminophenol (acetaminophen or paracetamol). A significant issue with acetaminophen is its potential for hepatotoxicity at high doses, which is mediated by its oxidation to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6]
It is plausible that this compound could exhibit analgesic and antipyretic properties while potentially avoiding the formation of a toxic quinone-imine metabolite, a strategy that has been explored with related compounds.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Methylsulfonyl)phenol – دیجی متریالز [digimaterials.com]
- 4. 4-(Methylamino)phenol sulfate, 98.6%, for synthesis, Certified® 30g | eBay [ebay.com]
- 5. 4-methyl-3-(methylamino)phenol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
N-(4-hydroxyphenyl)methanesulfonamide: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)methanesulfonamide is a chemical entity belonging to the sulfonamide class of compounds, characterized by a methanesulfonyl group attached to the nitrogen of a 4-aminophenol moiety. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active molecules. Analysis of structurally related compounds and derivatives suggests a rich potential for this compound in several therapeutic areas. This technical guide consolidates the available data on these related compounds to illuminate the most promising avenues for future research and development of the core molecule. Potential applications span neurodegenerative diseases, inflammation and pain management, and oncology. This document provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols to facilitate further investigation into this promising scaffold.
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents. The N-(4-hydroxyphenyl) moiety is also a key pharmacophore, notably found in acetaminophen, conferring analgesic and antipyretic properties. The combination of these two pharmacophores in this compound presents a compelling case for its investigation as a novel therapeutic agent.
This guide explores the potential research applications of this compound by examining the biological activities of its close structural analogs. The primary areas of interest identified through this analysis are:
-
Neuroprotective Effects: Based on the acetylcholinesterase (AChE) inhibitory activity of N-aryl sulfonamides.
-
Anti-inflammatory and Analgesic Properties: Drawing parallels with non-hepatotoxic acetaminophen analogs that possess a similar core structure.
-
Anticancer Activity: Stemming from the established cytotoxic effects of various sulfonamide-containing compounds against cancer cell lines.
This document serves as a foundational resource for researchers, providing not only a summary of existing knowledge but also detailed methodologies to enable further exploration of this compound's therapeutic potential.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 51767-39-6 | [1] |
| Molecular Formula | C₇H₉NO₃S | [1][2] |
| Molecular Weight | 187.22 g/mol | [1] |
| Melting Point | 154-156 °C | [3] |
| Appearance | White to off-white solid | [3] |
Synthesis
A general and robust method for the synthesis of this compound involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Workflow
Figure 1: General synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related sulfonamides.[4][5]
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Research Applications and Biological Activities
Direct biological activity data for this compound is limited. However, the activities of structurally similar compounds provide strong rationale for its investigation in several key therapeutic areas.
Acetylcholinesterase (AChE) Inhibition and Neuroprotection
A structurally related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has demonstrated inhibitory activity against acetylcholinesterase (AChE).[4] This suggests that the N-(4-hydroxyphenyl)sulfonamide scaffold may serve as a starting point for the development of novel AChE inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.
Quantitative Data from a Related Compound:
| Compound | Target | IC₅₀ (µM) |
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |
Data from Aziz-ur-Rehman et al. (2012).[4]
Proposed Signaling Pathway for AChE Inhibition:
Figure 2: Proposed mechanism of acetylcholinesterase inhibition.
Anti-inflammatory and Analgesic Activity
Analogs of this compound, specifically 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, have been investigated as non-hepatotoxic alternatives to acetaminophen.[6][7] These compounds exhibit analgesic and antipyretic effects, likely through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain signaling. A significant advantage of this structural class is the avoidance of the metabolic pathway that leads to the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite associated with acetaminophen-induced liver injury.
Quantitative Data from Related Compounds:
| Compound | Assay | ED₅₀ (mg/kg) |
| 3b (an analog) | Acetic Acid Writhing (Analgesia) | 20.1 |
| 3r (an analog) | Acetic Acid Writhing (Analgesia) | 22.5 |
| Acetaminophen | Acetic Acid Writhing (Analgesia) | 18.7 |
| Compound | Enzyme | IC₅₀ (nM) |
| 3b (an analog) | CYP2D6 | > 10000 |
| 3b (an analog) | CYP3A4 | > 10000 |
| 3r (an analog) | CYP2D6 | > 10000 |
| 3r (an analog) | CYP3A4 | 4820 |
Data from Bazan et al. (2020).[6]
Proposed Signaling Pathway for Anti-inflammatory Action:
Figure 3: Proposed mechanism of COX inhibition for anti-inflammatory effects.
Anticancer Potential
The sulfonamide scaffold is present in numerous anticancer drugs. Studies on various sulfonamide derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7, and MDA-MB-468 (breast cancer).[8] The proposed mechanisms of action for anticancer sulfonamides are diverse and can include cell cycle arrest and inhibition of carbonic anhydrase.
Quantitative Data from a Study on Novel Sulfonamides:
| Cell Line | IC₅₀ (µM) |
| MDA-MB-468 | < 30 |
| MCF-7 | < 128 |
| HeLa | < 360 |
Data from Ghorbanpour et al. (2015), showing the range of IC₅₀ values for a series of novel sulfonamides.[8]
General Workflow for In Vitro Cytotoxicity Screening:
Figure 4: Workflow for assessing in vitro cytotoxicity.
Detailed Experimental Protocols for Biological Assays
The following are detailed protocols for key biological assays that can be used to evaluate the potential therapeutic activities of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric Ellman's method.[9][10][11]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen
-
0.1 M Sodium Phosphate Buffer (pH 8.0) - Assay Buffer
-
This compound (Test Compound)
-
Donepezil or Galantamine (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the compounds in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution or control.
-
Add 50 µL of the AChE working solution to each well (except for the blank).
-
Add 50 µL of the assay buffer to the blank wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a fluorometric assay for screening COX-1 and COX-2 inhibitors.[12][13][14]
Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (Substrate)
-
Amplex™ Red reagent (or similar fluorescent probe)
-
This compound (Test Compound)
-
Celecoxib or Indomethacin (Positive Control Inhibitor)
-
DMSO for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare serial dilutions in the assay buffer.
-
Prepare working solutions of COX-1, COX-2, Heme, and Arachidonic Acid according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add the test compound or control to the respective wells.
-
Add the COX-1 or COX-2 enzyme and Heme to all wells except the blank.
-
Incubate the plate at 37 °C for 10 minutes.
-
Add the fluorescent probe (e.g., Amplex™ Red).
-
Initiate the reaction by adding the Arachidonic Acid substrate.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.[8]
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion
While direct experimental data on this compound is currently limited, the analysis of its structural analogs strongly supports its potential as a versatile scaffold for drug discovery. The presence of the sulfonamide and N-(4-hydroxyphenyl) moieties suggests promising avenues for research in neurodegenerative diseases, inflammation and pain, and oncology. The experimental protocols and workflows provided in this technical guide offer a solid foundation for researchers to initiate investigations into the biological activities and therapeutic potential of this intriguing molecule. Further exploration of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. attogene.com [attogene.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of N-(4-hydroxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-(4-hydroxyphenyl)methanesulfonamide (CAS No: 51767-39-6), a compound of interest in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for proper handling, storage, and emergency response planning.
| Property | Value | Reference |
| CAS Number | 51767-39-6 | [1][2] |
| Molecular Formula | C7H9NO3S | [1][2][3][4] |
| Molecular Weight | 187.22 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 154-156°C | [3] |
| Density | 1.458 g/cm³ | [3][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions or 2-8°C Refrigerator | [1][3] |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not uniformly available across all sources, related compounds and general chemical safety principles suggest the following potential hazards. Users should perform their own risk assessment based on the specific conditions of use.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Experimental Protocols for Toxicological Assessment
Detailed experimental protocols for this compound are not publicly available. However, the following methodologies are standard for assessing the potential hazards identified.
Acute Oral Toxicity (LD50) - General Protocol (OECD Guideline 423)
-
Objective: To determine the median lethal dose (LD50) of the substance when administered orally.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used where the results of a single animal determine the dose for the next. Starting doses are selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A post-mortem gross necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels. For a related compound, methanesulfonamide, the acute oral LD50 in rats was estimated to be greater than 5000 mg/kg.[6]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
The test substance is applied topically to the skin tissue model.
-
The substance remains in contact for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated.
-
Cell viability is measured by enzymatic conversion of a vital dye (e.g., MTT).
-
-
Data Analysis: A substance is identified as an irritant if the mean cell viability is reduced below a defined threshold (e.g., ≤ 50%).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD Guideline 492)
-
Objective: To assess the potential of a substance to cause serious eye damage or irritation.
-
Test System: A reconstructed human cornea-like epithelium model.
-
Procedure:
-
The test substance is applied to the surface of the corneal model.
-
After a defined exposure time, the tissue is washed.
-
Tissue viability is assessed using a quantitative endpoint like MTT conversion.
-
-
Data Analysis: The reduction in viability is compared to negative controls. A substance is classified as an irritant based on the extent of viability reduction.
Safe Handling and Storage Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or be NIOSH (US) approved.[8] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected for integrity before each use.[8] |
| Protective clothing (Lab coat, coveralls) | Should be impermeable and have long sleeves.[9] | |
| Respiratory | NIOSH-approved respirator | Required if dusts are generated and ventilation is inadequate. A full-face air-purifying respirator may be necessary for larger quantities or in emergency situations.[8] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[10] The following diagram outlines the recommended first aid procedures for different routes of exposure.
Caption: First aid measures for exposure to this compound.
Detailed First Aid Instructions:
-
Inhalation: If a person breathes in large amounts of this chemical, move the exposed person to fresh air at once.[11] If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest and get medical attention as soon as possible.[11]
-
Skin Contact: Immediately wash the contaminated skin with plenty of water for at least 15 minutes.[11][12] Remove contaminated clothing and shoes. If skin irritation persists, get medical attention.[11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[11]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[13]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[13][14]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[14]
Disposal Considerations
Dispose of unused product and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.[8]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety procedures for their specific application. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 51767-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Page loading... [guidechem.com]
- 6. egle.state.mi.us [egle.state.mi.us]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. whmis.org [whmis.org]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. en.hesperian.org [en.hesperian.org]
- 13. aksci.com [aksci.com]
- 14. fishersci.se [fishersci.se]
Navigating the Safety Profile of N-(4-hydroxyphenyl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the material safety data for N-(4-hydroxyphenyl)methanesulfonamide (CAS Number: 51767-39-6). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from various chemical suppliers and databases. It also incorporates general safety protocols and methodologies from related chemical safety literature to provide a robust framework for safe handling and use in a research and development setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage. The available data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 51767-39-6 | [1] |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 154-156 °C | [2] |
| Density | 1.458 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Hazard Identification and GHS Classification
A research article has reported that a structurally similar compound, N‐(4‐hydroxyphenyl)benzenesulfonamide, can cause occupational airborne allergic contact dermatitis[3]. This suggests that this compound may also have the potential to be a skin sensitizer.
The following diagram illustrates a potential GHS labeling scenario, which should be confirmed through experimental testing.
Toxicological Profile
Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain. However, principles of toxicological assessment for new chemical entities can be applied.
Experimental Protocols for In Vitro Toxicity Assessment
For novel compounds like this compound, a preliminary assessment of hepatotoxicity is crucial, especially for drug development candidates. The following experimental protocols, adapted from research on acetaminophen analogs, can be employed[4][5].
a) Lactate Dehydrogenase (LDH) Release Assay (Cell Viability):
-
Objective: To assess cell membrane integrity as an indicator of cytotoxicity.
-
Methodology:
-
Culture human liver cells (e.g., HepaRG or primary human hepatocytes) in appropriate multi-well plates.
-
Expose the cells to varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the activity of LDH in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
b) Glutathione (GSH) Assay (Oxidative Stress):
-
Objective: To measure the levels of intracellular glutathione, a key antioxidant, to assess oxidative stress.
-
Methodology:
-
Culture and treat cells as described in the LDH assay protocol.
-
After the treatment period, lyse the cells.
-
Determine the intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid)).
-
Normalize the GSH levels to the total protein content of the cell lysate.
-
The following diagram illustrates the workflow for these in vitro toxicity assays.
Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a cautious approach to handling this compound is recommended. Standard laboratory best practices for handling chemicals of unknown toxicity should be strictly followed.
Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with the solid powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed regularly. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If airborne dust is generated, a NIOSH-approved respirator may be necessary. | To minimize inhalation of the powder. |
The following diagram outlines the logical flow for selecting appropriate PPE.
First Aid Measures
In the event of exposure to this compound, the following general first aid procedures should be followed. Medical attention should be sought if symptoms persist.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Accidental Release and Disposal
Accidental Release: In case of a spill, avoid generating dust. Wear appropriate personal protective equipment. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should not be disposed of into the sewer system.
Disclaimer
The information provided in this guide is intended for use by qualified individuals and is based on the best available data at the time of publication. However, a comprehensive and verified Safety Data Sheet for this compound (CAS 51767-39-6) was not found. The user is solely responsible for conducting a thorough risk assessment and implementing appropriate safety measures. The creators of this guide assume no liability for any damages or injuries resulting from the use of this information.
References
- 1. scbt.com [scbt.com]
- 2. 51767-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-(4-hydroxyphenyl)methanesulfonamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-hydroxyphenyl)methanesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and reproducible method starting from readily available commercial reagents, 4-aminophenol and methanesulfonyl chloride. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and characterization information. Additionally, a visual workflow of the synthesis is provided to aid in the clear understanding of the experimental process.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of both a phenol and a sulfonamide moiety makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Sulfonamides, in general, are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. This protocol offers a straightforward and efficient method for the preparation of this compound, enabling researchers to access this important intermediate for their drug development programs.
Data Presentation
A summary of the key physical and spectroscopic data for the synthesized this compound is presented in the table below for easy reference and comparison.
| Parameter | Value |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-156 °C |
| Theoretical Yield | Varies based on scale, typically >85% |
| ¹H NMR (DMSO-d₆, ppm) | ~9.5 (s, 1H, OH), ~9.2 (s, 1H, NH), ~7.0 (d, 2H), ~6.7 (d, 2H), ~2.9 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | ~154 (C-OH), ~130 (C-NH), ~122 (Ar-CH), ~115 (Ar-CH), ~40 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~1320 & ~1150 (S=O stretch), ~1600 (aromatic C=C) |
Experimental Protocol
This protocol describes the synthesis of this compound from 4-aminophenol and methanesulfonyl chloride in the presence of pyridine as a base.
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Methanesulfonyl Chloride: Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a white to off-white solid.
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Recrystallization of N-(4-hydroxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of N-(4-hydroxyphenyl)methanesulfonamide via recrystallization. The protocols outlined below are based on established methods for the purification of sulfonamides and are designed to be adapted and optimized for specific laboratory conditions and impurity profiles.
Compound Information
This compound is a white to off-white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [1][2] |
| Molecular Weight | 187.22 g/mol | [2] |
| Melting Point | 154-156 °C | [3] |
| Appearance | White to off-white solid | [3] |
Principle of Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. This temperature-dependent solubility allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Solvent Selection
The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should meet the following criteria:
-
High solubility at elevated temperatures: To ensure complete dissolution of the compound.
-
Low solubility at room temperature or below: To maximize the recovery of the purified compound.
-
Does not react with the compound.
-
Boiling point below the melting point of the compound: To prevent the compound from "oiling out" instead of crystallizing.
-
Volatile enough to be easily removed from the purified crystals.
-
Non-toxic, inexpensive, and non-flammable.
Based on the structure of this compound, which contains both a polar phenolic hydroxyl group and a sulfonamide group, suitable solvents are likely to be polar.
Table for Solvent Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale for Selection |
| Water | High | 100 | The phenolic and sulfonamide groups may impart some water solubility, especially at elevated temperatures. |
| Ethanol | Medium-High | 78 | Alcohols are generally good solvents for sulfonamides.[4] |
| Isopropanol | Medium | 82 | Another common alcohol for recrystallizing sulfonamides.[4] |
| Methanol | High | 65 | Its high polarity may make it a good solvent, potentially in a mixed solvent system. |
| Acetone | Medium | 56 | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | An ester that can be a suitable solvent for compounds of intermediate polarity. |
| Ethanol/Water | Variable | Variable | A solvent-antisolvent system that allows for fine-tuning of polarity to achieve optimal recrystallization conditions. |
| Acetone/Water | Variable | Variable | Another common mixed solvent system for polar organic compounds. |
Experimental Protocols
Two primary methods of recrystallization are detailed below. It is recommended to perform small-scale trials to determine the most effective method and solvent system for your specific sample.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. A common example is an ethanol/water system.
Materials:
-
Crude this compound
-
"Solvent" (e.g., Ethanol, Acetone)
-
"Anti-solvent" (e.g., Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "solvent" at room temperature or with gentle warming.
-
Addition of Anti-solvent: While stirring, slowly add the "anti-solvent" dropwise to the solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Redissolution: Gently heat the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| "Oiling out" (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.- Consider a preliminary purification step before recrystallization. |
| Low recovery of purified compound | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is hot during hot filtration. |
| Colored product | - Colored impurities are present. | - Use activated charcoal during the recrystallization process (Protocol 1, Step 2). |
Visualizing the Workflow
The following diagrams illustrate the logical steps involved in selecting a recrystallization method and the general workflow for the process.
Caption: Decision tree for selecting a recrystallization method.
References
Application Notes and Protocols for the Derivatization of N-(4-hydroxyphenyl)methanesulfonamide for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-hydroxyphenyl)methanesulfonamide is a molecule of interest in pharmaceutical and chemical research. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to the presence of polar functional groups: a phenolic hydroxyl (-OH) and a sulfonamide (-SO₂NH-) group. These groups impart low volatility and can lead to poor chromatographic peak shape and thermal degradation in the GC system. Chemical derivatization is a crucial step to overcome these limitations by converting the polar analyte into a more volatile and thermally stable derivative.
This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC-MS analysis. The primary recommended method is a one-step silylation, which is expected to derivatize both the phenolic hydroxyl and the sulfonamide N-H groups simultaneously. An alternative acylation method is also presented.
Derivatization Strategy
The primary goal of derivatization in this context is to replace the active hydrogens on the hydroxyl and sulfonamide groups with non-polar functional groups. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.
-
Silylation: This is a versatile and widely used technique where a trimethylsilyl (TMS) group replaces the active hydrogen. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of derivatizing both hydroxyl and sulfonamide groups, often in a single step.[1][2] The resulting N,O-bis(trimethylsilyl) derivative is significantly more volatile and suitable for GC-MS analysis.
-
Acylation: This method involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl). While effective, it may require a two-step process or more forcing conditions to derivatize both the phenolic and sulfonamide groups. Acylation of the sulfonamide nitrogen typically requires basic conditions and an acyl chloride or anhydride.[3]
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the GC-MS analysis of derivatized this compound. These values are estimates based on typical performance for structurally related phenolic and sulfonamide compounds analyzed by GC-MS after derivatization and would require experimental validation for this specific analyte.[4]
| Parameter | Expected Value (Silylation) | Expected Value (Acylation) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 1.0 - 15.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 80 - 105% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: One-Step Silylation (Recommended)
This protocol describes the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound sample
-
MSTFA (with or without 1% TMCS as a catalyst)
-
Pyridine or Acetonitrile (anhydrous)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample containing this compound into a GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the residue is anhydrous as silylating reagents are moisture-sensitive.[5]
-
-
Internal Standard Spiking:
-
Add a precise volume of the internal standard solution to the dried sample residue.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 50 µL of MSTFA (for less reactive sites, MSTFA with 1% TMCS can be used to catalyze the reaction).
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 280°C |
| Oven Program | Initial 100°C, hold 2 min, ramp to 300°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150°C |
| MS Source Temp. | 230°C |
| Scan Range | 50-550 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Protocol 2: Two-Step Acylation (Alternative)
This protocol describes a two-step acylation process, first targeting the phenolic hydroxyl group and then the sulfonamide group.
Materials:
-
This compound sample
-
Acetic anhydride or Trifluoroacetic anhydride (TFAA)
-
Pyridine or Triethylamine (as a base and solvent)
-
Acetyl chloride or Trifluoroacetyl chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Internal standard
-
Heating block or water bath
-
GC vials, vortex mixer, nitrogen supply
Procedure:
-
Step 1: Acylation of the Phenolic Group
-
Prepare the dried sample and add the internal standard as described in Protocol 1.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cool the vial and evaporate the reagents under a stream of nitrogen.
-
-
Step 2: Acylation of the Sulfonamide Group
-
To the dried residue from Step 1, add 100 µL of anhydrous acetonitrile and 20 µL of triethylamine.
-
Add 15 µL of acetyl chloride dropwise while vortexing.
-
Heat the mixture at 50°C for 30 minutes.
-
-
Work-up and Extraction:
-
Cool the reaction vial. Add 500 µL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution to quench the reaction.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the dried extract to a new GC vial and evaporate to a small volume (e.g., 50 µL) for injection.
-
Inject 1 µL into the GC-MS system using the parameters outlined in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: Lipoxygenase Inhibition Assay Using N-(4-hydroxyphenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a lipoxygenase (LOX) inhibition assay, with a specific focus on the evaluation of N-(4-hydroxyphenyl)methanesulfonamide derivatives as potential inhibitors.
Introduction
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators like leukotrienes and lipoxins.[1][2] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[1][3] The inhibition of LOX enzymes is a key strategy in the development of therapeutic agents for inflammatory diseases such as asthma, psoriasis, and arthritis.[4] this compound derivatives have emerged as a promising class of compounds for the selective inhibition of LOX isoforms.[3] This document outlines the necessary protocols for screening and characterizing these derivatives.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents representative data for a series of this compound and related derivatives, illustrating the structure-activity relationship (SAR) for 12-lipoxygenase (12-LOX) inhibition.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Human 12-Lipoxygenase (12-LOX)
| Compound ID | R1 | R2 | R3 | 12-LOX IC50 (µM) |
| 1a | H | H | H | > 50 |
| 1b | OCH3 | H | H | 10.2 ± 1.5 |
| 1c | H | Cl | H | 5.8 ± 0.7 |
| 1d | OCH3 | Cl | H | 0.45 ± 0.06 |
| 1e | H | H | CH3 | 25.1 ± 3.1 |
| 1f | OCH3 | H | CH3 | 3.2 ± 0.4 |
| 1g | H | Cl | CH3 | 1.1 ± 0.1 |
| 1h | OCH3 | Cl | CH3 | 0.08 ± 0.01 |
| Reference | - | - | - | Quercetin: 2.5 ± 0.3 |
Note: The data presented is representative and adapted from studies on structurally related benzenesulfonamide derivatives for illustrative purposes.[3] The core structure is based on this compound with substitutions at R1, R2, and R3 positions on an associated benzylamine moiety.
Experimental Protocols
This section provides a detailed methodology for the in vitro lipoxygenase inhibition assay using a spectrophotometric method. Soybean lipoxygenase (sLOX) is often used as a model enzyme due to its commercial availability and similarity to human LOX.[5]
Materials and Reagents
-
Soybean Lipoxygenase (Type I-B, from Glycine max)
-
Linoleic acid (substrate)
-
This compound derivatives (test compounds)
-
Quercetin or other known LOX inhibitor (positive control)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 234 nm
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in cold borate buffer to a concentration of 20,000 U/mL. Immediately before the assay, dilute the stock solution with borate buffer to the desired working concentration (e.g., 2,000 U/mL). Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a stock solution of linoleic acid (e.g., 10 mM) in ethanol. Dilute the stock solution with borate buffer to a final working concentration of 250 µM.
-
Test Compound Solutions: Dissolve the this compound derivatives and the positive control in DMSO to prepare stock solutions (e.g., 10 mM). Create a series of dilutions of the stock solutions in DMSO to test a range of concentrations.
-
Control Solutions:
-
Negative Control: DMSO (vehicle).
-
Blank: Borate buffer without the enzyme.
-
Assay Procedure
-
Assay Plate Preparation:
-
Add 160 µL of borate buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the enzyme solution to all wells except the blank wells. For the blank wells, add 20 µL of borate buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature (25°C) for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the linoleic acid substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The formation of the conjugated diene hydroperoxide product from the oxidation of linoleic acid results in an increase in absorbance at this wavelength.[5][6]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the rate of reaction in the presence of DMSO and V_inhibitor is the rate of reaction in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of lipoxygenase in the arachidonic acid cascade and the point of inhibition by this compound derivatives.
Caption: Lipoxygenase signaling cascade and point of inhibition.
Experimental Workflow for Lipoxygenase Inhibition Assay
This diagram outlines the sequential steps involved in performing the lipoxygenase inhibition assay.
Caption: Workflow for the LOX inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
N-(4-hydroxyphenyl)methanesulfonamide: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-hydroxyphenyl)methanesulfonamide is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its chemical structure, featuring a phenol group and a methanesulfonamide moiety, allows for versatile chemical modifications, making it a valuable building block for complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development.
Physicochemical Properties and Characterization
This compound is a white to off-white solid. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51767-39-6 | [1] |
| Molecular Formula | C₇H₉NO₃S | [2] |
| Molecular Weight | 187.22 g/mol | [1] |
| Melting Point | 154-156 °C | |
| Appearance | White to off-white solid |
Spectroscopic Data:
-
¹³C NMR: A computed ¹³C NMR spectrum is available and can be used for structural confirmation.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the formation of sulfonamides from amines.
Experimental Protocol
Materials and Reagents:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Application in Pharmaceutical Synthesis: Intermediate for BRAF Inhibitors
This compound and its derivatives are key structural motifs in a class of cancer drugs known as BRAF inhibitors. These drugs are used to treat certain types of melanoma and other cancers that have a specific mutation in the BRAF gene.[4] The sulfonamide group plays a critical role in the binding of these inhibitors to the ATP-binding site of the BRAF kinase.[4]
Role in Vemurafenib Synthesis
Vemurafenib is a potent BRAF inhibitor used in the treatment of metastatic melanoma.[5] While a direct synthesis of Vemurafenib starting from this compound is not explicitly detailed in the search results, the structure of Vemurafenib contains a propanesulfonamide moiety attached to a substituted phenyl ring, highlighting the importance of sulfonamide intermediates in its synthesis. The general synthetic strategies for Vemurafenib involve the coupling of a sulfonamide-containing fragment with a heterocyclic core.[6][7]
The synthesis of Vemurafenib and its analogs often involves a convergent approach where key intermediates are synthesized separately and then combined in the final steps. One of the crucial intermediates for Vemurafenib synthesis is N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.[8] This demonstrates the synthetic utility of N-phenyl-sulfonamide building blocks in constructing the final drug molecule.
Signaling Pathway and Experimental Workflow
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for the preparation of complex pharmaceutical molecules. Its straightforward synthesis from readily available starting materials and its integral role in the structure of potent drugs like BRAF inhibitors underscore its importance in medicinal chemistry and drug development. The protocols and information provided herein are intended to serve as a comprehensive resource for researchers in this field.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. spectrabase.com [spectrabase.com]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-hydroxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of N-(4-hydroxyphenyl)methanesulfonamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, accurate, and precise for the determination of this compound in bulk drug substances and pharmaceutical formulations. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and graphical representations of the workflow and method development logic.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical research.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds. This application note details a validated RP-HPLC method for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Data Acquisition and Processing: Chromatography data software for instrument control, data acquisition, and processing.
-
Analytical Balance: To accurately weigh standards and samples.
-
Volumetric Glassware: For the preparation of solutions.
-
Filtration System: 0.45 µm membrane filters for mobile phase and sample preparation.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for pH adjustment of the mobile phase.
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
A summary of the proposed HPLC method parameters is presented in Table 1. These parameters are based on common practices for the analysis of sulfonamide and phenolic compounds and may require optimization.[3][4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-21 min: 80% to 20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Organic): Use HPLC grade acetonitrile.
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Sample Stock Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Sample Working Solution: Filter an aliquot of the sample stock solution through a 0.45 µm syringe filter. Dilute the filtered solution with the diluent to a final concentration within the calibration range.
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptance criteria is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Acceptance Criteria |
| System Suitability | Tailing factor, theoretical plates, %RSD of peak area | Tailing factor ≤ 2.0Theoretical plates > 2000%RSD ≤ 2.0% for 5 replicate injections |
| Linearity | Calibration curve of at least 5 concentrations | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Analysis of samples spiked at 3 concentration levels | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally |
| Specificity | Analysis of blank, placebo, and stressed samples | No interference at the retention time of the analyte |
| Robustness | Deliberate variations in method parameters | %RSD of results should be within acceptable limits |
Workflow and Diagrams
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
HPLC Method Development Flowchart
The logical process for developing a suitable HPLC method for this compound is outlined in the flowchart below.
Caption: Flowchart for HPLC method development for this compound.
Conclusion
The proposed RP-HPLC method provides a framework for the reliable and accurate quantitative analysis of this compound. The method is based on established chromatographic principles for similar analytes and can be readily implemented in a quality control or research laboratory. It is recommended to perform a full method validation to ensure its suitability for the intended application.
References
Application Notes and Protocols: NMR Characterization of N-(4-hydroxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization of N-(4-hydroxyphenyl)methanesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for the synthesis, purification, and NMR analysis of the title compound are presented. This includes predicted ¹H and ¹³C NMR spectral data, complete with assignments, to facilitate its identification and structural elucidation. Furthermore, this application note discusses the potential biological significance of this compound as an enzyme inhibitor, a property common to many sulfonamide-containing compounds. The provided experimental workflows and data tables are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, carbonic anhydrase inhibition, and antiviral properties.[1][2] The presence of a 4-hydroxyphenyl moiety suggests potential for antioxidant activity and interactions with various biological targets. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of small molecules like this compound. This document outlines the necessary protocols for its synthesis and detailed NMR characterization.
Predicted NMR Spectral Data
While experimental spectra are the gold standard, in their absence, predicted data based on established increments and spectral data of analogous compounds can be a powerful tool for initial identification and characterization. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | br s | 1H | -OH |
| ~9.30 | br s | 1H | -NH- |
| ~7.05 | d, J = 8.8 Hz | 2H | H-2, H-6 |
| ~6.70 | d, J = 8.8 Hz | 2H | H-3, H-5 |
| ~2.90 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-4 |
| ~130.0 | C-1 |
| ~122.0 | C-2, C-6 |
| ~115.5 | C-3, C-5 |
| ~40.0 | -CH₃ |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of 4-aminophenol with methanesulfonyl chloride.
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.2 eq) to the solution with stirring.
-
To this mixture, add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5][6][7]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (clean and dry)
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.
-
Carefully transfer the clear solution into a clean, dry NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard 1D proton experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs should be used. The number of increments and scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and NMR characterization of this compound.
Caption: Workflow for Synthesis and NMR Characterization.
Potential Biological Activity: Enzyme Inhibition
Sulfonamides are known to act as inhibitors of various enzymes, often by mimicking a substrate or binding to the active site. The diagram below illustrates a general mechanism of competitive enzyme inhibition, a potential mode of action for this compound.
References
- 1. Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. depts.washington.edu [depts.washington.edu]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Infrared Spectroscopy of N-(4-hydroxyphenyl)methanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopy of N-(4-hydroxyphenyl)methanesulfonamide, a key intermediate in pharmaceutical synthesis.[1] It outlines the expected vibrational frequencies based on the compound's functional groups and provides comprehensive protocols for its synthesis and spectroscopic analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted Infrared Spectral Analysis
This compound (C₇H₉NO₃S, Molar Mass: 187.22 g/mol ) possesses several characteristic functional groups that give rise to distinct absorption bands in the infrared spectrum.[1][2] The key vibrational modes are associated with the phenolic hydroxyl (-OH), the sulfonamide group (-SO₂NH-), the methyl group (-CH₃), and the para-substituted aromatic ring.
The IR spectrum is expected to show the following key features:
-
O-H Stretching: A broad absorption band characteristic of the phenolic hydroxyl group, typically observed in the 3200-3600 cm⁻¹ region. Its broadness is due to intermolecular hydrogen bonding.
-
N-H Stretching: A moderate to sharp peak in the 3200-3400 cm⁻¹ range, corresponding to the stretching vibration of the N-H bond in the secondary sulfonamide.[3]
-
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.[4]
-
S=O Stretching: The sulfonyl group will exhibit two strong, distinct absorption bands. The asymmetric stretching vibration typically occurs in the 1317-1344 cm⁻¹ range, and the symmetric stretching vibration is found in the 1147-1187 cm⁻¹ range.[3] These are highly characteristic peaks for sulfonamides.
-
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations within the phenyl ring.[4]
-
S-N Stretching: A stretching vibration for the sulfur-nitrogen bond is expected in the 906-924 cm⁻¹ region.[3]
-
C-S Stretching: The carbon-sulfur bond vibration is anticipated around 770 cm⁻¹.[5]
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring typically produce a strong band in the 800-850 cm⁻¹ region.[6]
Quantitative Data: Characteristic IR Absorption Bands
The following table summarizes the predicted vibrational frequencies and their assignments for this compound, compiled from spectroscopic data of related compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3600 - 3200 | Broad, Medium | O-H Stretch (Hydrogen Bonded) | Phenolic Hydroxyl |
| 3390 - 3229 | Medium, Sharp | N-H Stretch | Sulfonamide |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | Weak | C-H Stretch | Methyl Group |
| 1600 - 1400 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1344 - 1317 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |
| 1187 - 1147 | Strong | Symmetric SO₂ Stretch | Sulfonyl |
| 924 - 906 | Medium | S-N Stretch | Sulfonamide |
| 850 - 800 | Strong | C-H Out-of-Plane Bend (p-sub) | Aromatic Ring |
| ~772 | Medium | C-S Stretch | Methanesulfonyl |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard method for synthesizing the title compound via the reaction of 4-aminophenol with methanesulfonyl chloride.
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in the chosen solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (e.g., pyridine, 1.2 eq) to the solution and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: FT-IR Spectroscopic Analysis
This protocol details the procedure for acquiring the FT-IR spectrum of the solid this compound sample.
Materials & Equipment:
-
This compound (dried sample)
-
Potassium bromide (KBr), IR grade, desiccated
-
FT-IR Spectrometer (e.g., JASCO-430)[3]
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die (13 mm)[3]
-
Spatula
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the dried this compound sample.
-
Weigh approximately 150-200 mg of dry, IR-grade KBr powder.
-
Grind the KBr in an agate mortar to a fine, consistent powder.
-
Add the sample to the KBr powder and mix thoroughly by grinding for 1-2 minutes until a homogeneous mixture is obtained.
-
Transfer the mixture to the 13 mm pellet-forming die.
-
Press the powder under a hydraulic press (approx. 8-10 tons of pressure) for 2-3 minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the FT-IR spectrometer in measurement mode.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Mount the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[3]
-
Set the resolution to 2 cm⁻¹ or 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[3]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use the peak-picking function to identify the wavenumbers of the major absorption bands.
-
Correlate the observed peaks with the expected vibrational frequencies (as listed in the data table) to confirm the structure of this compound.
-
Visualization of Experimental Workflow
The logical workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for Synthesis and FT-IR Analysis.
References
Troubleshooting & Optimization
Technical Support Center: N-(4-hydroxyphenyl)methanesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the synthesis yield of N-(4-hydroxyphenyl)methanesulfonamide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
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Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base. This reaction is a nucleophilic substitution at the sulfonyl group.
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Q2: What are the key starting materials and reagents for this synthesis? A2: The primary starting materials are 4-aminophenol and methanesulfonyl chloride. A base, such as pyridine, triethylamine, or an inorganic base like sodium carbonate, is also required to neutralize the hydrochloric acid byproduct.[1] The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common.[2]
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Q3: What is the expected yield for this reaction? A3: The yield can vary significantly depending on the reaction conditions. While specific optimized yields for this compound are not extensively reported in the literature, similar reactions for analogous sulfonamides suggest that yields can range from moderate to good. For instance, the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide has been reported with a yield of 73%.
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Q4: What are the main side reactions to be aware of? A4: The primary side reaction is the O-sulfonylation of the hydroxyl group of 4-aminophenol, leading to the formation of a disubstituted byproduct. Another potential issue is the degradation of 4-aminophenol, which can oxidize in the presence of air, especially at elevated temperatures, leading to colored impurities.[3]
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Q5: How can I purify the final product? A5: Recrystallization is the most common method for purifying this compound.[4][5][6][7] Suitable solvents for recrystallization need to be determined experimentally but may include ethanol, isopropanol, or mixtures of ethanol and water.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials. 3. Use of wet reagents or solvents. 4. Suboptimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Use fresh, high-purity 4-aminophenol and methanesulfonyl chloride. 4-aminophenol can discolor upon storage due to oxidation.[3] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Methanesulfonyl chloride is sensitive to moisture. 4. Maintain the reaction temperature, typically between 0°C and room temperature, to minimize side reactions. |
| Formation of a Sticky or Oily Product | 1. Presence of significant impurities. 2. "Oiling out" during recrystallization. | 1. Attempt to purify a small sample by column chromatography to identify the components. 2. During recrystallization, if the product separates as an oil, reheat the solution, add more solvent, and allow it to cool more slowly. Using a different recrystallization solvent may also be necessary.[8] |
| Product is Colored (e.g., pink, brown) | 1. Oxidation of 4-aminophenol. 2. Presence of colored impurities from starting materials. | 1. Use high-purity, colorless 4-aminophenol. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite). Decolorizing charcoal can be used during recrystallization.[6] |
| Formation of Multiple Products (as seen on TLC) | 1. O-sulfonylation of the hydroxyl group. 2. Polysulfonylation of the amine. | 1. Use a protecting group strategy for the hydroxyl function if O-sulfonylation is a major issue. 2. Use a controlled stoichiometry of methanesulfonyl chloride (e.g., 1.0-1.1 equivalents). Add the methanesulfonyl chloride slowly to the reaction mixture at a low temperature. |
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Analogous Sulfonamide Syntheses
| Sulfonamide Product | Starting Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) | Reference |
| N-(4-hydroxyphenyl)benzenesulfonamide | 4-Aminophenol | Benzenesulfonyl chloride | Sodium Carbonate | Water/Methanol | Room Temp. | 73 | - |
| N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | 4-Aminoacetophenone | 4-Chlorobenzenesulfonyl chloride | Pyridine | Various | Not specified | up to 89 | [9] |
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | 2-Aminophenol | 4-Methylbenzenesulfonyl chloride | Not specified | Not specified | 70°C | 91 | [1] |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for sulfonamide synthesis. Optimization may be required to achieve higher yields.
Materials:
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4-Aminophenol
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Methanesulfonyl chloride
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Pyridine (or triethylamine)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of Base: Cool the solution to 0°C using an ice bath. Add pyridine (1.2 eq) dropwise to the stirred solution.
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Addition of Sulfonyl Chloride: While maintaining the temperature at 0°C, slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
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Workup:
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Quench the reaction by adding 1 M HCl solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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-
Purification:
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
N-(4-hydroxyphenyl)methanesulfonamide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-hydroxyphenyl)methanesulfonamide, focusing on its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the fundamental physicochemical properties is crucial for troubleshooting solubility issues. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| Melting Point | 154-156 °C | |
| Predicted logP | -0.2 | [2] |
| Predicted pKa (Phenolic OH) | ~10.3 | [3] |
| Predicted pKa (Sulfonamide NH) | ~10.9 | [4] |
Q2: Why does this compound have poor solubility in neutral aqueous buffers?
A2: The limited aqueous solubility of this compound in neutral buffers is primarily due to the presence of the hydrophobic phenyl ring. While the hydroxyl and sulfonamide groups contribute to its polarity, the overall molecule has a relatively low predicted logP, suggesting a preference for more polar environments, yet the rigid aromatic structure can lead to poor solvation in water at neutral pH.[5]
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is expected to be highly pH-dependent.[6] The molecule has two ionizable groups: a phenolic hydroxyl group and a sulfonamide nitrogen. At pH values above the pKa of the phenolic hydroxyl group (~10.3), the compound will deprotonate to form a more soluble phenoxide salt. Similarly, at very high pH, the sulfonamide nitrogen can also deprotonate. Therefore, increasing the pH of the aqueous buffer should significantly enhance its solubility.[7]
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using water-miscible organic co-solvents is a common strategy to increase the solubility of poorly soluble compounds.[5] Solvents like DMSO, ethanol, and methanol can disrupt the hydrogen bonding network of water and provide a more favorable environment for dissolving this compound. However, the concentration of the co-solvent should be carefully optimized to avoid precipitation upon further dilution in aqueous buffers and to ensure compatibility with downstream experiments.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
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Possible Cause: The concentration of the compound exceeds its solubility limit in the specific buffer system and conditions (pH, temperature).
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Troubleshooting Steps:
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Verify pH: Ensure the pH of your buffer is appropriate for maintaining the solubility of the compound. For this compound, a slightly basic pH (e.g., pH 8-9) may improve solubility by partially deprotonating the phenolic hydroxyl group.
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Decrease Concentration: Try working with a lower concentration of the compound.
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Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
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Gentle Heating: For some compounds, gentle warming can help in dissolution. However, be cautious about the thermal stability of this compound.
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Issue 2: My stock solution of this compound in an organic solvent becomes cloudy when diluted into an aqueous buffer.
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Possible Cause: This is a common issue known as "crashing out." The compound is soluble in the organic stock solution but not in the final aqueous environment.
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Troubleshooting Steps:
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Optimize Co-solvent Concentration: Reduce the volume of the stock solution added to the aqueous buffer to lower the final concentration of the organic solvent.
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Change Co-solvent: Experiment with different water-miscible organic solvents.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
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Increase Buffer pH: As mentioned previously, increasing the pH of the aqueous buffer can increase the solubility of the compound.
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Issue 3: I am observing inconsistent results in my biological assays.
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Possible Cause: Poor solubility and precipitation of the compound can lead to inaccurate concentrations and, consequently, unreliable assay results.
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Troubleshooting Steps:
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Confirm Solubility Limit: Determine the kinetic or thermodynamic solubility of this compound in your specific assay buffer before conducting the experiment.
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Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation.
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Filtration: Filter your final solution through a 0.22 µm filter to remove any undissolved particles.
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Incorporate a Surfactant: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 20) can help maintain the compound in solution, but be sure to check for compatibility with your assay.[5]
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Quantitative Data
Due to the limited availability of specific experimental solubility data for this compound, the following table provides solubility data for 4-aminophenol, a structurally related precursor, to offer an estimate of its aqueous solubility.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |
| 4-Aminophenol | Water | Room Temperature | ~1.5 | [8] |
| 4-Aminophenol | Hot Water | - | Soluble | [9] |
| 4-Aminophenol | Ethanol | - | Slightly Soluble | [9] |
| 4-Aminophenol | Diethyl Ether | - | Slightly Soluble | [9] |
| 4-Aminophenol | Acetonitrile | - | Soluble | [9] |
| 4-Aminophenol | DMSO | - | Very Soluble | [9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using Turbidimetry
This method provides a rapid assessment of the solubility of a compound.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Preparation of Buffer Solutions: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline) at different pH values (e.g., 5.0, 6.0, 7.4, 8.0, 9.0).
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Assay Procedure: a. In a 96-well plate, add 198 µL of the desired aqueous buffer to each well. b. Add 2 µL of the 10 mM stock solution to the first well of each buffer series and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO. c. Perform serial 2-fold dilutions across the plate. d. Incubate the plate at room temperature for 2 hours, protected from light.
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Data Analysis: a. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. b. The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer blank.
Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility of a compound.
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Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). b. Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). c. Shake the mixture for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: a. After incubation, allow the suspension to settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
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Quantification: a. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. b. Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.
Visualizations
Caption: Workflow for Kinetic Solubility Determination.
Caption: Troubleshooting Logic for Precipitation Issues.
Caption: Postulated Lipoxygenase Signaling Pathway Inhibition.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - (4-hydroxyphenyl)methanesulfonamide (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. Methanesulfonamide CAS#: 3144-09-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [alphachemika.co]
- 9. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of N-(4--hydroxyphenyl)methanesulfonamide in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(4-hydroxyphenyl)methanesulfonamide in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound contains both a phenolic hydroxyl group and a methanesulfonamide group, making it susceptible to two primary degradation pathways:
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Oxidation of the Phenolic Ring: The 4-hydroxyphenyl group is prone to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of colored degradation products (quinones and polymeric species). This process is accelerated at neutral to alkaline pH.
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Hydrolysis of the Sulfonamide Bond: The N-S bond in the methanesulfonamide group can undergo hydrolysis. While sulfonamides are generally more stable than esters or amides, hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the molecule into 4-aminophenol and methanesulfonic acid.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: To minimize both oxidation of the phenol and hydrolysis of the sulfonamide, a slightly acidic pH range of 4 to 6 is generally recommended for short-term storage and experimental use. In this range, the protonated form of the phenolic hydroxyl group is less susceptible to oxidation, and the rate of acid-catalyzed hydrolysis of the sulfonamide is relatively low. For long-term storage, a comprehensive pH-rate profile study is advised to determine the pH of maximum stability.
Q3: How does temperature affect the stability of the solution?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For short-term benchtop use, maintaining solutions at room temperature (20-25°C) is acceptable. For long-term storage, it is crucial to store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to significantly slow down degradation rates.
Q4: Should I be concerned about exposure to light?
A4: Yes, the phenolic ring in this compound can be susceptible to photo-oxidation. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting light-sensitive experiments.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation of the phenolic group to form colored quinone-type structures. This is often accelerated by exposure to air (oxygen), light, or the presence of trace metal ions. | - Prepare solutions fresh daily.- Use deoxygenated solvents (e.g., sparged with nitrogen or argon).- Add an antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite).- Add a chelating agent (e.g., 0.1% EDTA) to sequester metal ions.- Store solutions in amber vials or protect from light. |
| Loss of potency in analytical standards | Chemical degradation due to improper storage conditions (pH, temperature, light). | - Store stock solutions at ≤ -20°C in a non-frost-free freezer.- Prepare working solutions in a slightly acidic buffer (pH 4-6).- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of the parent compound into one or more new chemical entities. | - Conduct a forced degradation study to identify potential degradation products.- Adjust solution pH and storage conditions to minimize degradation.- Use a stability-indicating HPLC method capable of resolving the parent peak from all degradation products. |
| Inconsistent results between experiments | Variable degradation of the compound due to differences in solution preparation and handling. | - Standardize solution preparation protocols, including solvent quality, pH adjustment, and the use of stabilizers.- Document storage times and conditions for all solutions used in experiments. |
Data Presentation
The following tables summarize the expected degradation of this compound under various stress conditions and the effectiveness of different stabilization strategies. This data is representative and should be used as a guide for designing your own stability studies.
Table 1: Effect of pH and Temperature on the Degradation of this compound in Aqueous Solution after 7 Days.
| pH | Temperature | % Degradation (No Stabilizers) | % Degradation (with 0.1% Ascorbic Acid & 0.1% EDTA) |
| 2.0 | 40°C | 15.2 | 14.8 |
| 4.0 | 40°C | 5.8 | 2.1 |
| 7.0 | 40°C | 12.5 | 4.5 |
| 9.0 | 40°C | 25.7 | 10.3 |
| 7.0 | 25°C | 4.2 | 1.5 |
| 7.0 | 4°C | < 1.0 | < 0.5 |
Table 2: Effect of Light and Oxygen on the Degradation of this compound at pH 7.0 and 25°C after 24 hours.
| Condition | % Degradation (No Stabilizers) | % Degradation (with 0.1% Ascorbic Acid) |
| Exposed to Ambient Light and Air | 8.5 | 1.2 |
| Protected from Light, Exposed to Air | 4.1 | 0.8 |
| Exposed to Ambient Light, Deoxygenated | 3.2 | 0.6 |
| Protected from Light, Deoxygenated | < 0.5 | < 0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
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Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 48 hours. Then prepare a 100 µg/mL solution.
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Photolytic Degradation: Expose a 100 µg/mL solution in a quartz cuvette to UV light (254 nm) and fluorescent light for 24 hours.
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Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.
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Instrumentation: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25.1-30 min: 10% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 240 nm
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Injection Volume: 10 µL
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Sample Preparation: Dilute samples to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase initial conditions (90:10 A:B).
Visualizations
Technical Support Center: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-hydroxyphenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary reaction involves the selective N-sulfonylation of 4-aminophenol with methanesulfonyl chloride in the presence of a suitable base. The amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
Q2: What are the common side reactions observed during this synthesis?
A2: The most common side reaction is the O-sulfonylation of the phenolic hydroxyl group, leading to the formation of the bis-sulfonated byproduct, (4-methanesulfonamidophenyl) methanesulfonate. Over-reaction with methanesulfonyl chloride can also lead to the formation of a di-sulfonated primary amine.
Q3: How can I minimize the formation of the O-sulfonated byproduct?
A3: To favor N-sulfonylation over O-sulfonylation, it is crucial to control the reaction conditions. Key strategies include:
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Choice of Base: Use a non-nucleophilic organic base such as pyridine or triethylamine.
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Temperature Control: Maintain a low temperature (typically 0 °C) during the addition of methanesulfonyl chloride to enhance the selectivity of the reaction towards the more nucleophilic amino group.
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Stoichiometry: Use a slight excess of 4-aminophenol relative to methanesulfonyl chloride to minimize the chance of the second sulfonylation reaction.
Q4: What are the recommended solvents for this reaction?
A4: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) can be used to separate the starting material (4-aminophenol), the desired product (this compound), and the bis-sulfonated byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Predominant formation of the O-sulfonated byproduct. 3. Loss of product during workup and purification. | 1. Monitor the reaction by TLC to ensure the complete consumption of the limiting reagent. Extend the reaction time if necessary. 2. Strictly control the temperature at 0 °C during the addition of methanesulfonyl chloride. Use a non-nucleophilic base like pyridine. 3. Ensure proper pH adjustment during the aqueous workup to minimize the solubility of the product in the aqueous phase. |
| Presence of a significant amount of (4-methanesulfonamidophenyl) methanesulfonate | 1. Reaction temperature was too high. 2. Use of an inappropriate base (e.g., a strong inorganic base). 3. Excess methanesulfonyl chloride was used. | 1. Repeat the reaction with careful temperature control. 2. Switch to pyridine or triethylamine as the base. 3. Use a slight excess of 4-aminophenol. |
| Difficulty in purifying the product | 1. Co-elution of the product and the bis-sulfonated byproduct during column chromatography. 2. The product is partially soluble in the aqueous phase during workup. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. |
| Product discoloration (pink or brown) | Oxidation of the phenolic hydroxyl group in 4-aminophenol or the product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly purified 4-aminophenol. 3. During workup, consider adding a small amount of a reducing agent like sodium bisulfite to the aqueous layers. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of (4-methanesulfonamidophenyl) methanesulfonate (%) |
| 1 | Pyridine | DCM | 0 | 75-85 | < 10 |
| 2 | Triethylamine | THF | 0 | 70-80 | < 15 |
| 3 | Pyridine | DCM | Room Temp. | 40-50 | 30-40 |
| 4 | NaOH | Water/Acetone | Room Temp. | 20-30 | 50-60 |
Experimental Protocols
Protocol 1: Selective N-Sulfonylation of 4-Aminophenol
This protocol is designed to maximize the yield of this compound while minimizing the formation of the O-sulfonated byproduct.
Materials:
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4-Aminophenol
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Methanesulfonyl chloride
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and Hexane for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.
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Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
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Workup:
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Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
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Separate the layers and extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Purification of N-(4-hydroxyphenyl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of N-(4-hydroxyphenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 4-aminophenol with methanesulfonyl chloride. Potential impurities can arise from this process, including unreacted starting materials, side products, and over-sulfonated species.
| Impurity | Chemical Name | Origin |
| I-1 | 4-Aminophenol | Unreacted starting material |
| I-2 | N,N-bis(methylsulfonyl)-4-hydroxyaniline | Di-sulfonylation on the amine |
| I-3 | 4-(methylsulfonamido)phenyl methanesulfonate | O-sulfonylation of the product |
| I-4 | Polymeric byproducts | Degradation or side reactions of 4-aminophenol[1] |
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities if a suitable solvent is found.[2][3] For complex impurity profiles or to remove closely related side products, flash column chromatography on silica gel is recommended.[4]
Q3: How can I effectively monitor the purity of this compound during and after purification?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the purity of this compound and detecting the presence of impurities like 4-aminophenol.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of the purification progress.
Troubleshooting Guides
Recrystallization Issues
Issue 1: The compound "oils out" instead of forming crystals.
Cause: This phenomenon can occur if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities that lower the melting point of the mixture.[6]
Solution:
-
Lower the crystallization temperature: Switch to a solvent with a lower boiling point.
-
Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at room temperature and slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid.[6]
-
Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Issue 2: A very low yield of crystals is recovered after recrystallization.
Cause: Low recovery can be due to using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete cooling.[6][7]
Solution:
-
Minimize solvent volume: Use the absolute minimum amount of hot solvent required to dissolve the compound.
-
Pre-warm filtration apparatus: When performing a hot filtration, pre-warm the funnel and receiving flask to prevent premature crystallization.
-
Ensure complete cooling: After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.
Issue 3: The product is an amorphous powder instead of crystalline.
Cause: Rapid precipitation can lead to the formation of an amorphous solid rather than an ordered crystal lattice.
Solution:
-
Slow down the crystallization process: Allow the solution to cool to room temperature undisturbed. Avoid rapid cooling in an ice bath immediately after dissolution.
-
Use a solvent/anti-solvent system: This method can promote slower, more controlled crystal growth.
Chromatography Issues
Issue 1: Poor separation of the desired product from impurities on a silica gel column.
Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the components.
Solution:
-
Optimize the solvent system: Use TLC to test various solvent systems of different polarities. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
-
Use a gradient elution: Start with a lower polarity mobile phase and gradually increase the polarity to elute the more polar compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.[8]
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Sodium carbonate
-
Water
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol in an aqueous solution of sodium carbonate to maintain a pH of 9.
-
Cool the mixture in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the crude product.
-
Filter the crude product, wash with cold water, and air dry.
Protocol 2: Recrystallization of this compound
Solvent Screening: Due to the lack of specific solubility data, a solvent screening is recommended to find the optimal recrystallization solvent.
| Solvent/Mixture | Rationale |
| Ethanol/Water | A common and effective system for polar compounds.[3] |
| Acetone/Water | Another good option for moderately polar compounds. |
| Isopropanol | Can offer different solubility characteristics than ethanol. |
| Ethyl Acetate/Hexanes | For less polar impurities. |
Procedure:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube and observe if it dissolves.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but not at room temperature, and will provide a good yield of crystals upon cooling.[2]
Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: HPLC Method for Purity Analysis
This method is designed to separate this compound from the key impurity, 4-aminophenol.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH ~3-4) and acetonitrile or methanol. |
| Elution | Isocratic or gradient elution can be used. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where both compounds have good absorbance (e.g., 230-270 nm). |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
Visualizations
Synthesis and Potential Impurity Formation
References
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Storage and handling of N-(4-hydroxyphenyl)methanesulfonamide to maintain purity
This technical support center provides guidance on the proper storage and handling of N-(4-hydroxyphenyl)methanesulfonamide to maintain its purity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store the compound under the following conditions.[1] These conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) or Room Temperature (Sealed, Dry) | Minimizes thermal degradation. |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place. | Protects from moisture, which can cause hydrolysis, and from oxidation.[2] |
| Light | Store in a light-resistant container. | Protects from potential photolytic degradation. |
Q2: What is the shelf life of this compound?
With proper storage as recommended, this compound is expected to be stable for an extended period. For lot-specific expiry dates, please refer to the Certificate of Analysis provided with your product.
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data is limited, qualitative assessments indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents.[3][4] It is advisable to perform small-scale solubility tests in your solvent of choice before preparing stock solutions.
Q4: What are the potential degradation pathways for this compound?
Based on the structure and general knowledge of sulfonamides, the most likely degradation pathways involve hydrolysis and oxidation.
-
Hydrolysis: The primary degradation pathway under both acidic and basic conditions is expected to be the cleavage of the sulfur-nitrogen (S-N) bond.[2] This would result in the formation of 4-aminophenol and methanesulfonic acid.
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation. While sulfonamides are generally stable at pasteurization temperatures, significant degradation can occur at higher sterilization temperatures (e.g., 120°C for 20 minutes).[5]
-
Photodegradation: Exposure to UV light can induce degradation of sulfonamides.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored (e.g., turned yellow or brown). | Oxidation of the phenolic hydroxyl group. | Discard the material if purity is critical. To prevent this, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing. Store protected from light. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Perform a stability study of the compound in your specific assay buffer to determine its stability over the experiment's duration. |
| Unexpected peaks in HPLC analysis. | Impurities from synthesis or degradation products. | Refer to the Certificate of Analysis for known impurities. If new peaks appear over time, it is likely due to degradation. Consider the potential degradation pathways (hydrolysis, oxidation) to hypothesize the identity of the impurities. Re-purification may be necessary for highly sensitive applications. |
| Poor solubility in the desired solvent. | The compound has low solubility in that specific solvent. | Try a different solvent or a co-solvent system. Gentle heating and sonication can aid dissolution, but be cautious of thermal degradation. For aqueous solutions, adjusting the pH might improve solubility. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method suitable for assessing the purity of this compound. Method optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[7][8]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24-48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours.
After exposure to these stress conditions, analyze the samples by HPLC (as described in Protocol 1) to observe the formation of degradation products.
Visualizations
Logical Workflow for Handling and Purity Verification
References
- 1. 51767-39-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to N-(4-hydroxyphenyl)methanesulfonamide and Other Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision in the pursuit of novel therapeutics. This guide provides an objective comparison of N-(4-hydroxyphenyl)methanesulfonamide and other related enzyme inhibitors, focusing on their performance against key enzyme targets and supported by experimental data.
Quantitative Comparison of Inhibitory Activity
Table 1: Comparison of Inhibitory Activity (IC50) of Sulfonamide-Based Inhibitors against Matrix Metalloproteinases (MMPs)
| Compound | MMP-1 (IC50 in µM) | MMP-8 (IC50 in µM) | MMP-9 (IC50 in µM) | MMP-12 (IC50 in µM) | MMP-13 (IC50 in µM) |
| Broad-Spectrum Inhibitor 3 | 21 | 23 | 23 | 24 | 35[1] |
| Arylsulfonamide Derivative | - | - | - | Potent Inhibition | Potent Inhibition[2] |
| Sulfonamide Hydroxamate-Based Inhibitors | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition[3] |
Note: A dash (-) indicates that data was not available in the cited sources. "Potent Inhibition" indicates that the source reported significant inhibitory activity without providing a specific IC50 value.
Table 2: Comparison of Inhibitory Activity (IC50) and Selectivity of Sulfonamide-Based Inhibitors against Cyclooxygenase (COX) Enzymes
| Compound | COX-1 (IC50 in µM) | COX-2 (IC50 in µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375[4] |
| Valdecoxib | 21.9 | 0.24 | 91.25[4] |
| Diarylpyrazole Sulfonamide (PYZ16) | - | 0.52 | 10.73[5][6] |
| Dihydropyrazole Sulfonamide (PYZ20) | - | 0.33 | -[5][6] |
| Dihydropyrazole Sulfonamide (PYZ21) | - | 0.08 | -[5][6] |
| Pyrazole Derivative (PYZ31) | - | 0.01987 | -[6] |
Note: A dash (-) indicates that data was not available in the cited sources. The Selectivity Index is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher number indicates greater selectivity for COX-2.
Experimental Protocols
Standardized in vitro assays are essential for the comparative evaluation of enzyme inhibitors. The following are detailed methodologies for common assays used to determine the inhibitory activity against MMPs and COX enzymes.
In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the IC50 values of test compounds against specific MMPs.
Principle: This assay is often based on Förster Resonance Energy Transfer (FRET). A fluorogenic substrate containing a cleavage site for the MMP is used. In its intact state, a quencher molecule in close proximity to a fluorophore suppresses its fluorescence. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human MMP enzyme (e.g., MMP-9)
-
MMP-9 Assay Buffer
-
Fluorogenic MMP substrate
-
Test inhibitor compounds
-
Known MMP inhibitor (e.g., NNGH) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the MMP enzyme to the desired concentration in pre-chilled MMP-9 Assay Buffer.
-
Inhibitor Preparation: Dissolve the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the inhibitor solutions.
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted MMP enzyme.
-
Add the serially diluted test compounds or the positive control to the respective wells. For the enzyme control (100% activity), add the solvent used for the inhibitors. For the background control, add assay buffer instead of the enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition: Prepare the MMP substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm for some substrates) in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence from all readings.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes can be measured by detecting the production of prostaglandin E2 (PGE2) from arachidonic acid. The amount of PGE2 produced can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test inhibitor compounds
-
Known COX inhibitor (e.g., Celecoxib) as a positive control
-
PGE2 ELISA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the test and control inhibitors in the reaction buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the serially diluted test compounds or the positive control. For the 100% initial activity control, add the solvent.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
PGE2 Quantification (ELISA):
-
Use a commercial ELISA kit to quantify the amount of PGE2 produced in each well. Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with a PGE2-specific antibody and a secondary antibody conjugated to a detectable enzyme.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Determine the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanisms by which sulfonamide-based inhibitors can modulate key signaling pathways involved in inflammation and cellular processes. It is important to note that the specific effects of this compound on these pathways have not been extensively detailed in the available literature. These diagrams represent a generalized model for this class of compounds.
Caption: Generalized MAPK signaling pathway and potential points of inhibition by sulfonamides.
Caption: Generalized NF-κB signaling pathway and a potential point of inhibition by sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analgesic Properties of N-(4-hydroxyphenyl)methanesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of novel N-(4-hydroxyphenyl)methanesulfonamide derivatives, placing their performance in context with the widely used analgesic, acetaminophen (ApAP). The information presented is supported by experimental data from preclinical studies, with detailed methodologies provided for key assays.
Introduction
This compound derivatives are a class of compounds designed as analogs of acetaminophen, aiming to retain its analgesic efficacy while mitigating the risk of hepatotoxicity associated with ApAP overdose.[1][2] The primary mechanism of ApAP-induced liver damage involves its oxidation to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][2] The novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives have been synthesized to be stable, lipophilic, and retain analgesic properties without forming the hepatotoxic NAPQI metabolite.[1][2]
Comparative Analgesic Efficacy
The analgesic potential of these derivatives has been evaluated in various animal models of pain, primarily focusing on visceral and inflammatory pain. The following tables summarize the quantitative data from key studies, comparing the efficacy of two lead compounds, designated as 3b and 3r , with acetaminophen.
Data Presentation
Table 1: Comparison of Analgesic Efficacy in the Acetic Acid-Induced Writhing Test
| Compound | ED₅₀ (μmol/kg) | Relative Potency (vs. ApAP) |
| Acetaminophen (ApAP) | 68.6 | 1.00 |
| Derivative 3b | 45.2 | 1.52 |
| Derivative 3r | 14.7 | 4.67 |
ED₅₀ represents the dose required to produce a 50% reduction in the number of writhes.[1]
Table 2: Comparison of Analgesic Efficacy in the von Frey Test (Inflammatory Pain Model)
| Compound | ED₅₀ (μmol/kg) | Relative Potency (vs. ApAP) |
| Acetaminophen (ApAP) | 245.1 | 1.00 |
| Derivative 3b | 197.5 | 1.24 |
| Derivative 3r | 176.6 | 1.39 |
ED₅₀ represents the dose required to produce a 50% reversal of mechanical hyperalgesia.[1]
Signaling Pathways and Mechanism of Action
The analgesic effects of this compound derivatives are believed to be mediated through central mechanisms similar to acetaminophen, involving the metabolite AM404.[1][3] This pathway is distinct from the peripheral cyclooxygenase (COX) inhibition characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[4]
The proposed mechanism involves the metabolic conversion of the parent compound to p-aminophenol, which then undergoes conjugation with arachidonic acid in the brain, catalyzed by fatty acid amide hydrolase (FAAH), to form AM404.[1][3] AM404 subsequently activates central cannabinoid (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors, leading to an analgesic effect.[3]
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain.
Experimental Workflow:
-
Animals: Male Swiss albino mice are typically used.[5]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-10 per group): vehicle control, positive control (e.g., acetaminophen), and test compound groups at various doses.
-
Drug Administration: Test compounds, vehicle, or the standard drug are administered, typically via oral (p.o.) or intraperitoneal (i.p.) routes, 30-60 minutes before the induction of writhing.[1]
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[1]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED₅₀ is then determined.
Von Frey Test for Mechanical Allodynia (Inflammatory Pain Model)
This test assesses changes in mechanical sensitivity following inflammation.
Experimental Workflow:
-
Animals: Adult male Sprague-Dawley rats are commonly used.[1]
-
Baseline Measurement: The baseline paw withdrawal threshold to mechanical stimulation is determined using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.
-
Induction of Inflammation: Inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Development of Hyperalgesia: Mechanical hyperalgesia (a decreased paw withdrawal threshold) is allowed to develop, typically over 24 hours.
-
Drug Administration: Test compounds, vehicle, or a standard drug are administered to the animals.
-
Post-drug Measurement: The paw withdrawal threshold is measured at various time points after drug administration.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated, and the ED₅₀ is determined.[1]
Conclusion
The available data suggests that this compound derivatives, specifically the 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs, represent a promising class of non-hepatotoxic analgesics.[1][2] The lead compounds 3b and 3r have demonstrated superior or comparable analgesic efficacy to acetaminophen in models of visceral and inflammatory pain.[1] Their mechanism of action, presumed to be mediated through the central AM404 pathway, distinguishes them from traditional NSAIDs.[1][3] Further research, including evaluation in thermal pain models and clinical trials, is warranted to fully elucidate their therapeutic potential and safety profile in humans.
References
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of N-(4-hydroxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. N-(4-hydroxyphenyl)methanesulfonamide, a key intermediate and potential impurity in the synthesis of pharmaceuticals like Dofetilide, requires a robust and validated analytical method to ensure its quality.[1][2][3] This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, presenting supporting experimental data and detailed protocols to aid researchers in establishing a suitable analytical procedure.
Comparison of HPLC Method Performance
The following tables summarize the validation parameters for two distinct HPLC methods: an optimized method (Method A) and a non-optimized alternative (Method B). These data are representative of what would be expected from a method validation study conducted in accordance with ICH guidelines.[4]
| Parameter | Method A: Optimized C18 Method | Method B: Alternative Phenyl Column Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9952 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 95.2% - 104.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.45% | 1.85% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | 2.50% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.10 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.30 µg/mL | Reportable |
| Specificity | No interference from blank and known impurities | Co-elution observed with a potential impurity | Peak purity index > 0.999 |
| Robustness | No significant impact on results | Significant variation in peak area and retention time | % RSD ≤ 2.0% |
Table 1: Comparison of Validation Parameters for HPLC Methods A and B.
| Chromatographic Parameter | Method A: Optimized C18 Method | Method B: Alternative Phenyl Column Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | Methanol:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 240 nm | 254 nm |
| Column Temperature | 30 °C | Ambient |
| Injection Volume | 10 µL | 20 µL |
| Run Time | 15 minutes | 20 minutes |
Table 2: Chromatographic Conditions for HPLC Methods A and B.
Experimental Protocols
Method A: Optimized C18 Method
This method is designed for high resolution and sensitivity in the purity determination of this compound.
1. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase consists of a 30:70 (v/v) mixture of acetonitrile and the phosphate buffer.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2. Chromatographic System
-
Use an HPLC system equipped with a UV detector.
-
Equilibrate the C18 column (250 mm x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30 °C and the detection wavelength to 240 nm.
3. Procedure
-
Inject 10 µL of the blank (mobile phase), followed by six replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area of the six replicate injections should not be more than 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the average peak area of the standard solution.
Method B: Alternative Phenyl Column Method
This method represents a less optimized approach, which may be suitable for preliminary screening but lacks the robustness for stringent quality control.
1. Preparation of Solutions
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and water. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Prepare as described in Method A, using the methanol/water mixture as the diluent.
-
Sample Solution (100 µg/mL): Prepare as described in Method A, using the methanol/water mixture as the diluent.
2. Chromatographic System
-
Use an HPLC system with a UV detector.
-
Equilibrate the Phenyl column (150 mm x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.2 mL/min for at least 30 minutes.
-
Maintain the column at ambient temperature and set the detection wavelength to 254 nm.
3. Procedure
-
Inject 20 µL of the blank, followed by replicate injections of the standard solution.
-
Inject the sample solution.
-
Calculate the purity as described in Method A.
Visualizations
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Sulfonamide-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for accurate interpretation of experimental results and the development of safe and effective therapeutics. This guide provides a comparative analysis of the kinase selectivity profiles of prominent sulfonamide-containing inhibitors, offering insights into their on- and off-target activities. The information presented is supported by experimental data and detailed methodologies to aid in your research endeavors.
The sulfonamide moiety is a key functional group in a multitude of approved drugs, including a significant number of kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases contributes to the high potency of these molecules. However, the conserved nature of this binding site across the human kinome presents a challenge, often leading to off-target interactions and potential cross-reactivity. This guide will delve into the selectivity profiles of three widely used sulfonamide-based kinase inhibitors: Pazopanib, Sorafenib, and Vemurafenib. Additionally, we will explore the off-target kinase effects of Celecoxib, a sulfonamide-containing non-steroidal anti-inflammatory drug (NSAID), to highlight the broader implications of this chemical scaffold.
Comparative Analysis of Kinase Inhibition Profiles
To provide a clear and quantitative comparison, the following table summarizes the inhibitory activity (IC50 values) of Pazopanib, Sorafenib, and Vemurafenib against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Pazopanib IC50 (nM) | Sorafenib IC50 (nM) | Vemurafenib IC50 (nM) | Primary Signaling Pathway |
| VEGFR2 (KDR) | 30[1] | 90 | >10,000 | Angiogenesis, Cell Proliferation |
| VEGFR1 (FLT1) | 10[1] | - | >10,000 | Angiogenesis, Cell Proliferation |
| VEGFR3 (FLT4) | 47[1] | 20 | >10,000 | Lymphangiogenesis |
| PDGFRβ | - | 56 | >10,000 | Cell Proliferation, Migration |
| c-Kit | - | 68 | >10,000 | Cell Survival, Proliferation |
| RAF1 (C-RAF) | >10,000 | 6 | 48 | MAPK/ERK Signaling |
| BRAF | >10,000 | 22 | 100 | MAPK/ERK Signaling |
| BRAF V600E | >10,000 | 38 | 31 | MAPK/ERK Signaling (Oncogenic) |
| SRMS | - | - | 18 | Cell Adhesion, Migration |
| ACK1 | - | - | 19 | Receptor Tyrosine Kinase Signaling |
| FGR | - | - | 63 | Immune Response, Cell Growth |
Celecoxib , primarily a selective COX-2 inhibitor, has been shown to exert off-target effects on kinase signaling pathways. While comprehensive kinome screening data is less common for Celecoxib compared to dedicated kinase inhibitors, studies have demonstrated its ability to inhibit the activity of kinases such as GSK3 and Akt , often in a manner independent of its COX-2 activity.[2] This underscores the potential for sulfonamide-containing molecules, even those not designed as kinase inhibitors, to interact with the kinome.
Signaling Pathways and Mechanisms of Action
The cross-reactivity profiles of these inhibitors have significant implications for their biological effects and therapeutic applications. The following diagrams illustrate the primary signaling pathways targeted by these compounds.
Pazopanib and Sorafenib are multi-targeted inhibitors that significantly impact the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical driver of angiogenesis. By blocking VEGFRs, these drugs inhibit the formation of new blood vessels that tumors need to grow and metastasize.
Vemurafenib is a potent inhibitor of the BRAF kinase, particularly the oncogenic BRAF V600E mutant, which is a key component of the RAF-MEK-ERK signaling pathway. Sorafenib also inhibits RAF kinases. This pathway plays a central role in regulating cell proliferation, and its constitutive activation due to mutations is a hallmark of many cancers.
Experimental Protocols
Accurate assessment of kinase inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below is a generalized methodology for a biochemical kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Pazopanib, Sorafenib, Vemurafenib)
-
Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well or 96-well microplates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The sulfonamide scaffold is a privileged structure in the design of potent kinase inhibitors. However, as this guide illustrates, inhibitors containing this moiety often exhibit cross-reactivity with multiple kinases. A thorough understanding of an inhibitor's selectivity profile, obtained through comprehensive screening and standardized assays, is crucial for both basic research and clinical development. The data and methodologies presented here provide a framework for comparing the cross-reactivity of key sulfonamide-based kinase inhibitors and for designing experiments to evaluate novel compounds. This knowledge is essential for advancing the field of targeted therapy and developing safer, more effective treatments for a wide range of diseases.
References
A Comparative Guide to the Antipyretic Efficacy of N-(4-hydroxyphenyl)methanesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antipyretic efficacy of N-(4-hydroxyphenyl)methanesulfonamide analogs. Direct experimental data on the antipyretic activity of this compound is limited in publicly available literature. Therefore, this guide draws comparisons from structurally similar compounds, particularly analogs of acetaminophen (ApAP, or N-(4-hydroxyphenyl)acetamide), and explores the known anti-inflammatory and cyclooxygenase (COX) inhibitory activities of related sulfonamide and methanesulfonamide derivatives to infer potential efficacy and mechanisms of action.
Introduction: The Rationale for this compound Analogs
Acetaminophen is a widely used over-the-counter analgesic and antipyretic medication.[1] However, its use is associated with a narrow therapeutic window and the risk of severe hepatotoxicity in cases of overdose, primarily due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1] This has prompted research into novel analogs of acetaminophen that retain its therapeutic benefits while exhibiting a safer toxicological profile.
This compound represents a structural analog of acetaminophen where the acetyl group is replaced by a methanesulfonyl group. This modification can significantly alter the compound's physicochemical properties, metabolic fate, and biological activity. The sulfonamide group is a key feature in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and diuretic drugs.[2][3][4][5][6]
Comparison with Acetaminophen Analogs
Recent research has explored the development of acetaminophen analogs with modified structures to reduce hepatotoxicity while retaining analgesic and antipyretic effects. A notable example is a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs.[1][7]
Table 1: Comparison of Antipyretic Activity of an Acetaminophen Analog
| Compound | Class | Antipyretic Efficacy | Key Findings |
| Acetaminophen (ApAP) | Acetanilide | Effective | Standard reference for antipyretic activity.[1] |
| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (analogs 3b and 3r) | Acetaminophen Analog | Similar to Acetaminophen | Showed significant reduction in hyperthermia in a yeast-induced fever model in mice.[1] |
Data from a study by Bazan et al. (2020) involving a Baker's yeast-induced hyperthermia model in CD1 mice.[1]
This data demonstrates that the incorporation of a sulfonamide moiety into a structure analogous to acetaminophen can be compatible with retaining antipyretic activity.
Potential Antipyretic Mechanisms of Methanesulfonamide Analogs
The antipyretic action of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in the febrile response. Some methanesulfonamide derivatives have been identified as selective COX-2 inhibitors.[8]
-
Nimesulide , a selective COX-2 inhibitor, is an aromatic sulfonamide.
-
N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398) is another example of a methanesulfonamide derivative with selective COX-2 inhibitory activity.[8]
The potential for this compound analogs to act as COX inhibitors presents a plausible mechanism for their antipyretic effects.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of antipyretic action for this compound analogs via COX inhibition.
Experimental Protocols for Antipyretic Screening
To evaluate the antipyretic efficacy of novel this compound analogs, standardized preclinical models are essential.
A. Yeast-Induced Pyrexia Model
This is a commonly used and reliable method for inducing fever in rodents to screen for antipyretic agents.[1]
Caption: Workflow for the yeast-induced pyrexia model for antipyretic screening.
B. In Vitro COX Inhibition Assay
To investigate the mechanism of action, an in vitro assay to determine the inhibitory activity of the compounds against COX-1 and COX-2 is recommended.
Table 2: Protocol for In Vitro COX Inhibition Assay
| Step | Procedure |
| 1. Enzyme Preparation | Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. |
| 2. Incubation | The test compound is pre-incubated with the enzyme in a suitable buffer. |
| 3. Substrate Addition | Arachidonic acid is added to initiate the enzymatic reaction. |
| 4. Measurement | The conversion of arachidonic acid to prostaglandin is measured, typically by quantifying PGE2 levels using an ELISA kit. |
| 5. Data Analysis | The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. |
Conclusion and Future Directions
While direct evidence for the antipyretic activity of this compound analogs is not yet prevalent in the literature, the available data from structurally related compounds provides a strong rationale for their investigation. The demonstrated antipyretic efficacy of sulfonamide-containing acetaminophen analogs, coupled with the known COX-2 inhibitory properties of some methanesulfonamide derivatives, suggests that this compound and its analogs are promising candidates for development as novel, potentially safer, antipyretic agents.
Future research should focus on:
-
The synthesis and characterization of a series of this compound analogs.
-
In vivo screening of these analogs for antipyretic activity using established models such as the yeast-induced pyrexia model.
-
In vitro evaluation of their COX-1 and COX-2 inhibitory activity to elucidate their mechanism of action.
-
Toxicological studies, particularly focusing on hepatotoxicity, to assess their safety profile compared to acetaminophen.
References
- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. List of sulfonamides - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sulfonamides: Drug List, Side Effects, Dosage [medicinenet.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. is.muni.cz [is.muni.cz]
A Spectroscopic Comparison of N-(4-hydroxyphenyl)methanesulfonamide and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, N-(4-hydroxyphenyl)methanesulfonamide, and its precursors, 4-aminophenol and methanesulfonyl chloride. The following sections present a comprehensive analysis of their characteristic spectral data obtained through Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of this compound, 4-aminophenol, and methanesulfonyl chloride, providing a clear and objective comparison of their spectral properties.
| Spectroscopic Technique | This compound | 4-Aminophenol | Methanesulfonyl Chloride |
| FT-IR (cm⁻¹) | 3326 (O-H), 3250 (N-H), 1605 (C=C aromatic), 1320 & 1150 (S=O stretch) | 3531-3640 (O-H), 3200-3570 (N-H broad), 1612 (C-N)[1] | 1364 (S=O asymmetric stretch), 1175 (S=O symmetric stretch), 796 (S-Cl stretch)[2] |
| ¹H NMR (ppm, DMSO-d₆) | ~9.5 (s, 1H, OH), ~9.2 (s, 1H, NH), ~7.0-7.2 (m, 4H, Ar-H), ~2.9 (s, 3H, CH₃) | 9.2 (s, 1H, OH), 6.60-6.38 (m, 4H, Ar-H), 4.8 (s, 2H, NH₂)[3] | 3.6 (s, 3H, CH₃) |
| ¹³C NMR (ppm) | Data not readily available in searched sources. | Data not readily available in searched sources. | 45.0 (CH₃)[4] |
| UV-Vis (nm, λmax) | Data not readily available in searched sources. | 194, 218, 272[5][6] | Data not readily available in searched sources. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base.
Materials:
-
4-Aminophenol
-
Methanesulfonyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-aminophenol in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add a base, such as pyridine, dropwise.
-
Slowly add methanesulfonyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: Samples were prepared as KBr pellets. A small amount of the compound was ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Samples were dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
UV-Vis Spectroscopy:
-
Instrument: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the compounds were prepared in a suitable solvent, such as ethanol or methanol, at a known concentration.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.
Visual Representations
The following diagrams illustrate the chemical reaction pathway and the general workflow for the synthesis and spectroscopic analysis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 3. 2-Amino-4-chlorophenol(95-85-2) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 6. 4-Aminophenol | SIELC Technologies [sielc.com]
Unraveling the Landscape of Proteomic Quantification: A Comparative Guide to Isobaric Labeling Reagents
An Important Note on N-(4-hydroxyphenyl)methanesulfonamide:
Before proceeding, it is crucial to address the topic of this compound. Extensive research and a comprehensive review of scientific literature and commercial proteomics products have yielded no evidence to suggest that this compound is used as a reagent for protein or peptide labeling in quantitative proteomics. This compound is not recognized within the proteomics community for this application, and therefore, a direct performance comparison with established methods is not possible.
This guide will instead focus on a detailed comparison of two leading and widely adopted isobaric labeling technologies: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) . This will serve as a valuable resource for researchers, scientists, and drug development professionals, providing the requested format and depth of a comparison guide for prominent tools in the field.
Introduction to Isobaric Labeling in Quantitative Proteomics
Quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale measurement of protein expression levels to elucidate cellular mechanisms, identify disease biomarkers, and accelerate drug discovery. Among the various techniques, isobaric labeling has emerged as a powerful strategy for multiplexed protein quantification.[1][2] This method involves covalently tagging peptides from different samples with chemical labels that are identical in mass (isobaric) but are designed to produce unique reporter ions of different masses upon fragmentation in a mass spectrometer.[3][4] The intensities of these reporter ions are then used to determine the relative abundance of the corresponding peptide, and by extension protein, in each sample.[3]
This approach allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, which significantly increases throughput, reduces experimental variability, and enhances data consistency.[5][6] TMT and iTRAQ are two of the most prominent commercially available isobaric tagging reagents.[7]
Performance Comparison: TMT vs. iTRAQ
The selection of an appropriate isobaric labeling reagent is critical and depends on the specific experimental goals, sample types, and available instrumentation. Below is a summary of the key performance characteristics of TMT and iTRAQ.
| Feature | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Multiplexing Capability | Up to 18-plex with TMTpro reagents, allowing for the simultaneous analysis of up to 18 samples.[2][8] | 4-plex and 8-plex reagents are commonly used.[3][9] |
| Labeling Chemistry | Amine-reactive NHS-ester group that labels the N-terminus and lysine residues of peptides.[1] | Amine-reactive NHS-ester group that labels the N-terminus and lysine residues of peptides.[3] |
| Structure | Composed of an amine-reactive group, a mass normalizer, and a mass reporter.[10] | Consists of a reporter group, a balance group, and a peptide reactive group.[3] |
| Quantitative Accuracy | Generally considered to have high accuracy, especially with advancements in high-resolution mass spectrometers.[11][12] | Provides robust and accurate quantification, though some studies suggest a higher potential for ratio compression.[11] |
| Sensitivity | Excellent sensitivity, with the ability to detect low-abundance proteins, particularly when coupled with high-resolution instruments.[12][13] | High sensitivity suitable for a wide range of biological samples.[2][13] |
| Common Applications | Large-scale studies, clinical cohort analysis, time-course experiments, and biomarker discovery due to high multiplexing capacity.[2][11] | Small to medium-scale studies, analysis of complex biological samples like tissues and plasma.[2][9] |
| Instrumentation | Optimized for high-resolution Orbitrap mass spectrometers.[11] | Widely validated on various mass spectrometry platforms.[9] |
Detailed Experimental Protocols
A standardized workflow is essential for achieving reproducible and reliable results in quantitative proteomics. The following protocol outlines the key steps for a typical experiment using either TMT or iTRAQ reagents.
Protein Extraction, Reduction, Alkylation, and Digestion
-
Protein Extraction : Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each sample using a standard method such as the BCA assay.
-
Reduction : Reduce disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 60°C).[14]
-
Alkylation : Alkylate the reduced cysteine residues with iodoacetamide (IAA) to prevent the reformation of disulfide bonds.[14]
-
Digestion : Digest the proteins into peptides using a protease, most commonly trypsin.
Peptide Labeling with TMT or iTRAQ Reagents
-
Reagent Preparation : Reconstitute the TMT or iTRAQ labeling reagents in an appropriate solvent (e.g., acetonitrile).
-
Labeling Reaction : Add the specific isobaric labeling reagent to each peptide sample and incubate at room temperature to allow the covalent attachment of the tags to the N-terminus and lysine residues of the peptides.[15]
-
Quenching : Stop the labeling reaction by adding a quenching agent, such as hydroxylamine.[14]
Sample Pooling, Fractionation, and Mass Spectrometry
-
Pooling : Combine the labeled peptide samples into a single mixture.[15]
-
Fractionation : To reduce sample complexity, the pooled peptide mixture is typically fractionated using techniques like high-pH reversed-phase liquid chromatography.[1]
-
LC-MS/MS Analysis : Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS fragmentation, the reporter ions are released and their intensities are measured.[4][5]
Data Analysis
-
Database Searching : Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.[15]
-
Quantification : The software also quantifies the intensity of each reporter ion in the MS/MS spectra to determine the relative abundance of each peptide across the different samples.
-
Bioinformatics Analysis : Perform further bioinformatics analysis, such as functional annotation and pathway enrichment, on the differentially expressed proteins.[15]
Visualizing Proteomic Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological pathways. The following are examples created using the DOT language within Graphviz.
Caption: A typical experimental workflow for quantitative proteomics using isobaric labeling reagents like TMT or iTRAQ.
Caption: A simplified diagram of a generic signaling pathway leading to changes in gene expression.
Conclusion
Both TMT and iTRAQ are powerful and reliable methods for quantitative proteomics, each with its own set of advantages. The choice between them often comes down to the required level of multiplexing, with TMT offering significantly higher throughput for large-scale studies.[6][11] For smaller to medium-sized projects, iTRAQ remains a robust and well-validated option.[13] Ultimately, a thorough understanding of the experimental goals and sample characteristics will guide the selection of the most appropriate isobaric labeling strategy to achieve high-quality, reproducible, and impactful proteomics data.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 3. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 4. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 10. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 11. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 12. TMT Based LC-MS2 and LC-MS3 Experiments [proteomics.com]
- 13. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
Navigating Nociception and the Endocannabinoid System: A Comparative Guide to Alternatives for N-(4-hydroxyphenyl)methanesulfonamide
For researchers investigating the intricate pathways of pain and inflammation, N-(4-hydroxyphenyl)methanesulfonamide and its structural congeners represent a class of molecules with significant potential. Evidence suggests their mechanism of action converges on two key targets: the endocannabinoid-degrading enzyme Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This guide offers a comparative analysis of alternative research compounds that modulate these targets, providing quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tools for specific research applications.
While direct experimental data for this compound is limited in publicly available literature, its structural similarity to N-acylphenolamine derivatives, such as the acetaminophen metabolite AM404, strongly implicates its role as a modulator of FAAH and TRPV1.[1][2] This guide, therefore, focuses on well-characterized alternatives targeting these pathways.
Alternatives Targeting Fatty Acid Amide Hydrolase (FAAH)
Inhibition of FAAH elevates the levels of endogenous cannabinoids, such as anandamide, which in turn modulates pain and inflammation.[3][4] For researchers studying this pathway, a range of inhibitors with varying potencies and selectivities are available.
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the in vitro potencies of commonly used FAAH inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce FAAH activity by 50%.
| Compound | Type | IC50 (nM) | Species/Tissue | Reference(s) |
| URB597 | Irreversible | 4.6 | Human FAAH | [3][4] |
| PF-04457845 | Irreversible | ~1-10 | Human FAAH | [5] |
| JZL195 | Dual FAAH/MAGL Inhibitor | 12 | Mouse Brain Membranes | [6] |
| AM4303 | Selective FAAH Inhibitor | 1.9 | Rat FAAH | [7] |
| OL-135 | Reversible | 4.7 (Ki) | Not Specified | [6] |
| PF-750 | Irreversible | 52 | Human FAAH | [4] |
| PF-3845 | Irreversible | 0.23 (Ki, µM) | Not Specified | [5] |
Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.
Alternatives Targeting Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli.[8] Both agonists and antagonists of TRPV1 are valuable research tools for investigating pain pathways.
Quantitative Comparison of TRPV1 Modulators
The following table provides a summary of the potencies of various TRPV1 agonists and antagonists. EC50 values represent the concentration required to elicit a half-maximal response for agonists, while IC50 values indicate the concentration for 50% inhibition for antagonists.
| Compound | Type | Potency (nM) | Species/Cell Line | Reference(s) |
| Capsaicin | Agonist | 100 - 250 (EC50) | Recombinant (mammalian cell lines) | [9] |
| Resiniferatoxin (RTX) | Agonist | - | Not Specified | [8] |
| Capsazepine | Antagonist | - | Not Specified | [2] |
| BCTC | Antagonist | - | Not Specified | [2] |
| ABT-102 | Antagonist | - | Not Specified | |
| CPIPC | Partial Agonist | 1560 (EC50, µM) | Not Specified | |
| AG1529 | Antagonist | 900 (IC50) | Human TRPV1 (HEK293 cells) | [10] |
| Oleoyl Serotonin | Antagonist | 2570 (IC50) | Human (HEK293 cells) | [9] |
Note: The potency of TRPV1 modulators can be influenced by the expression system and assay conditions.
Experimental Protocols
Fluorometric FAAH Activity Assay
This protocol provides a method for determining the in vitro potency of FAAH inhibitors.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.[11][12][13][14]
Materials:
-
FAAH enzyme preparation (e.g., rat brain homogenates or recombinant human FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[14]
-
Fluorogenic substrate (e.g., AAMCA)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in a suitable solvent (e.g., ethanol).[14]
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.[14]
-
Reaction Initiation: Add 10 µl of the FAAH substrate to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30 minutes at 37°C.[14]
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the kinetic curve.
-
Subtract the background fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
TRPV1 Activation Assay Using Calcium Imaging
This protocol describes a cell-based assay to measure the activation of TRPV1 channels by monitoring changes in intracellular calcium levels.
Principle: Activation of TRPV1 channels by an agonist leads to an influx of extracellular calcium. This increase in intracellular calcium concentration is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[15][16][17][18]
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM
-
Pluronic F-127
-
TRPV1 agonist (e.g., capsaicin)
-
Test compound (agonist or antagonist) and vehicle control
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Seed HEK293-hTRPV1 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation (for antagonists):
-
Add the test antagonist at various concentrations to the wells and incubate for a predetermined time.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence of each well.
-
-
Agonist Addition:
-
Add the TRPV1 agonist (e.g., capsaicin) to all wells (except for agonist testing wells where the test compound is the agonist).
-
-
Kinetic Measurement:
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For agonists, determine the EC50 value from the dose-response curve.
-
For antagonists, calculate the percent inhibition of the agonist response and determine the IC50 value.
-
Visualizing the Pathways
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of FAAH in the endocannabinoid system.
Caption: Generalized experimental workflow for a TRPV1 calcium imaging assay.
This guide provides a starting point for researchers seeking alternatives to this compound for studies involving FAAH and TRPV1. The selection of a specific compound will depend on the research question, the desired mode of action (e.g., reversible vs. irreversible inhibition, agonism vs. antagonism), and the experimental system being used. The provided data and protocols are intended to facilitate this decision-making process and to promote robust and reproducible research in the fields of pain and endocannabinoid signaling.
References
- 1. Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. abcam.cn [abcam.cn]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-(4-hydroxyphenyl)methanesulfonamide: A Procedural Guide
For Immediate Implementation by Laboratory and Drug Development Professionals
This guide provides a step-by-step operational plan for the safe handling and disposal of N-(4-hydroxyphenyl)methanesulfonamide, emphasizing a cautious approach in the absence of definitive data.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to adhere to standard laboratory safety protocols. Based on information for analogous compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure outlines a decision-making workflow for its proper disposal.
-
Hazardous Waste Determination: In the absence of a specific SDS, this compound should be managed as a hazardous waste. This is a precautionary measure based on the hazardous characteristics of similar chemical structures which are known to cause skin and eye irritation. A formal hazardous waste determination should be performed by a qualified environmental health and safety (EHS) professional. This involves assessing if the compound exhibits any of the following characteristics:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, empty containers) in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
The label should clearly read "Hazardous Waste" and identify the contents as "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available information about the waste, including its chemical name and any known hazards.
-
Disposal of chemical waste, such as this compound, should be directed to an approved waste disposal plant.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede the requirements of local, state, or federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste management.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
